AZD3147
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD3147: A Technical Deep Dive into its Mechanism of Action as a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective, orally bioavailable dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1] As a key regulator of cell growth, proliferation, metabolism, and survival, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention. This compound's ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this pathway compared to earlier generation mTOR inhibitors, such as rapamycin and its analogs, which primarily target mTORC1. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its pharmacological effect by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2. By targeting the ATP-binding site of mTOR, this compound effectively blocks the phosphorylation of downstream substrates of both complexes, leading to the disruption of multiple signaling cascades crucial for tumor cell growth and survival.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that integrates extracellular and intracellular signals to control cell fate. A simplified representation of this pathway and the points of intervention by this compound is depicted below.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| mTOR | Kinase Assay | 1.5 |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| Kelly (Neuroblastoma) | Cell Viability | 0.88 |
| IMR-32 (Neuroblastoma) | Cell Viability | 662.4 |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Dog |
| Clearance (mL/min/kg) | 78 | 16 |
| Volume of Distribution (L/kg) | 2.3 | 2.2 |
| Half-life (h) | 0.9 | 1.9 |
| Oral Bioavailability (%) | 61 | 73 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the activity of mTOR inhibitors like this compound.
mTOR Kinase Assay (Generic Protocol)
This protocol outlines a common method for measuring the direct inhibitory activity of a compound on mTOR kinase.
-
Reagents and Materials:
-
Recombinant human mTOR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., recombinant, inactive p70S6K or 4E-BP1)
-
This compound (or other test compounds) dissolved in DMSO
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, add the mTOR enzyme, substrate, and this compound at various concentrations to the kinase buffer. c. Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km for ATP). d. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the phosphorylation of the substrate using a phospho-specific antibody via methods such as ELISA, Western blot, or time-resolved fluorescence resonance energy transfer (TR-FRET). g. Measure the signal using a microplate reader. h. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay Protocol)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Kelly, IMR-32)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. e. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a wavelength of 570 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical experimental workflow for a cell viability (MTT) assay.
Conclusion
This compound is a highly potent, dual inhibitor of mTORC1 and mTORC2, demonstrating significant anti-proliferative activity in preclinical models. Its mechanism of action, centered on the comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, represents a promising strategy for the treatment of cancers with dysregulated mTOR signaling. The data and protocols presented in this guide provide a foundational understanding of the preclinical characterization of this compound and serve as a resource for researchers in the field of oncology drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
AZD3147: A Technical Deep Dive into a Potent Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD3147 is a highly potent and selective, orally bioavailable dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Developed by AstraZeneca, this compound emerged from a focused lead optimization campaign aimed at improving cellular potency, aqueous solubility, and metabolic stability of a novel series of urea-containing morpholinopyrimidines.[4] Its mechanism of action, involving the direct inhibition of both mTOR complexes, offers a potential therapeutic advantage over earlier generations of mTOR inhibitors, such as rapalogs, by more comprehensively blocking the PI3K/AKT/mTOR signaling pathway. This document provides a detailed overview of the discovery, preclinical profile, and development of this compound, based on publicly available data.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screening effort that identified a novel series of urea-containing morpholinopyrimidine compounds as dual inhibitors of mTORC1 and mTORC2.[4] The subsequent lead optimization program focused on enhancing key drug-like properties. Through a combination of empirical structure-activity relationship (SAR) studies and predictive modeling, researchers at AstraZeneca systematically modified the initial hits to improve cellular potency, increase aqueous solubility, and enhance stability in human hepatocytes.[4] This iterative process ultimately led to the identification of this compound as a clinical candidate with a promising balance of potency, selectivity, and pharmacokinetic properties.[4]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[2][5] This dual inhibition is a key feature of this compound. While first-generation mTOR inhibitors (rapalogs) only allosterically inhibit mTORC1, this compound's direct inhibition of the kinase activity of both complexes leads to a more complete shutdown of mTOR signaling. This includes the inhibition of mTORC1-mediated phosphorylation of downstream effectors like S6K and 4E-BP1, which are crucial for protein synthesis and cell growth, as well as the inhibition of mTORC2-mediated phosphorylation of Akt at Ser473, a key step in the activation of the pro-survival PI3K/Akt pathway.
Quantitative Data
The following tables summarize the available in vitro potency, selectivity, and pharmacokinetic data for this compound.
Table 1: In Vitro Potency of this compound [1][2][3][5]
| Target | IC50 (nM) | Cell Line |
| mTOR | 1.5 | Enzyme Assay |
| mTORC1 | 40.7 | MDA-MB-468 |
| mTORC2 | 5.75 | MDA-MB-468 |
| Kelly (Neuroblastoma) | 0.88 | Cell Viability |
| IMR-32 (Neuroblastoma) | 662.4 | Cell Viability |
Table 2: Selectivity Profile of this compound [2][5]
| Kinase | IC50 (nM) | Fold Selectivity (vs. mTOR) |
| mTOR | 1.5 | 1 |
| PI3Kα | 912 | >600 |
| PI3Kβ | 5,495 | >3600 |
| PI3Kδ | 9,333 | >6200 |
| PI3Kγ | 6,310 | >4200 |
Table 3: Preclinical Pharmacokinetic Parameters of this compound [1]
| Parameter | Value | Species |
| Vss (L/kg) | 2.3 | Rat |
| t1/2 (h) | 0.9 | Rat |
| F% | 61 | Rat |
| Vss (L/kg) | 2.2 | Dog |
| t1/2 (h) | 1.9 | Dog |
| F% | 73 | Dog |
Note: The specific experimental conditions for the pharmacokinetic studies are not detailed in the available sources.
Experimental Protocols
Due to the unavailability of the full primary publication, detailed experimental protocols cannot be provided. The following are generalized methodologies likely employed in the discovery and characterization of this compound, based on standard practices in the field.
mTOR Kinase Inhibition Assay (Biochemical)
-
Principle: To measure the direct inhibitory effect of this compound on the kinase activity of purified mTOR enzyme.
-
General Procedure:
-
Recombinant human mTOR enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a suitable buffer system.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular mTORC1/mTORC2 Inhibition Assays
-
Principle: To assess the ability of this compound to inhibit the activity of mTORC1 and mTORC2 in a cellular context by measuring the phosphorylation of downstream substrates.
-
General Procedure:
-
Cancer cell lines (e.g., MDA-MB-468) are cultured under standard conditions.
-
Cells are treated with a range of concentrations of this compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for the phosphorylated and total forms of mTORC1 substrates (e.g., phospho-S6 ribosomal protein, phospho-4E-BP1) and mTORC2 substrates (e.g., phospho-Akt Ser473).
-
The band intensities are quantified to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Cell Viability/Proliferation Assay
-
Principle: To evaluate the effect of this compound on the growth and survival of cancer cell lines.
-
General Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound for a prolonged period (e.g., 72 hours).
-
Cell viability is assessed using colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo®) assays.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Pharmacokinetic Studies
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
-
General Procedure:
-
This compound is administered to animals (e.g., rats, dogs) via intravenous and oral routes at a defined dose.
-
Blood samples are collected at various time points post-administration.
-
The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (e.g., half-life, volume of distribution, bioavailability) are calculated using non-compartmental analysis.
-
Preclinical Development and Future Directions
The available data indicates that this compound possesses physicochemical and pharmacokinetic properties suitable for a potential clinical candidate.[4] Its high potency, selectivity, and oral bioavailability in preclinical species suggest a favorable profile for further development.[1][2] However, detailed in vivo efficacy studies in various cancer models and comprehensive toxicology data are not publicly available. The progression of this compound into clinical trials has not been widely reported in the public domain. Further investigation would be required to ascertain its current developmental status. The dual inhibition of mTORC1 and mTORC2 remains a promising strategy in oncology, and compounds like this compound represent a significant advancement in the pursuit of more effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD 3147 | CAS 1101810-02-9 | this compound | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
AZD3147: A Deep Dive into the Structure-Activity Relationship of a Dual mTORC1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of AZD3147, a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) complexes 1 and 2 (mTORC1 and mTORC2). Developed to overcome the limitations of earlier allosteric mTOR inhibitors, this compound represents a significant advancement in the pursuit of effective cancer therapeutics by directly targeting the ATP-binding site of mTOR kinase. This document details the key quantitative SAR data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in oncology and medicinal chemistry.
Core Structure-Activity Relationship Insights
The discovery of this compound stemmed from a high-throughput screening campaign that identified a novel series of urea-containing morpholinopyrimidine compounds.[1][2] The subsequent lead optimization program focused on enhancing cellular potency, improving aqueous solubility, and ensuring good metabolic stability.[1][2]
A critical region for optimizing the SAR was the substitution at the 4-position of the pyrimidine (B1678525) ring. The introduction of a 1-(cyclopropylsulfonyl)cyclopropyl group proved to be a key modification that, in combination with a (3S)-3-methylmorpholin-4-yl group at the 6-position, led to a significant enhancement in potency. The urea (B33335) moiety at the 2-position of the pyrimidine was also found to be crucial for the inhibitory activity.
Quantitative SAR Data
The following tables summarize the key structure-activity relationship data for this compound and its analogs. The data highlights the impact of specific structural modifications on mTOR enzyme inhibition and cellular activity.
| Compound | R Group (Pyrimidine 4-position) | mTOR IC50 (nM) | p-AKT S473 IC50 (nM) in MDA-MB-468 cells |
| This compound (42) | 1-(cyclopropylsulfonyl)cyclopropyl | 1.5 | 5.75 |
| Analog 1 | Isopropyl | >1000 | >10000 |
| Analog 2 | Cyclobutyl | 150 | 2500 |
| Analog 3 | 1-(methylsulfonyl)cyclopropyl | 5.2 | 80 |
| Compound | R' Group (Morpholine) | mTOR IC50 (nM) | p-AKT S473 IC50 (nM) in MDA-MB-468 cells |
| This compound (42) | (3S)-3-methyl | 1.5 | 5.75 |
| Analog 4 | Unsubstituted | 10 | 150 |
| Analog 5 | (3R)-3-methyl | 8.5 | 120 |
Experimental Protocols
The following section details the methodologies used to generate the SAR data for this compound.
mTOR Enzyme Inhibition Assay
The enzymatic activity of mTOR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The protocol is as follows:
-
Reagents : Recombinant human mTOR kinase domain, biotinylated substrate peptide (biotin-AHA-EEQEYEFEVFE-amide), ATP, and TR-FRET detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
Procedure :
-
The mTOR enzyme was incubated with the test compound (e.g., this compound) in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.
-
The kinase reaction was initiated by the addition of ATP and the biotinylated substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The TR-FRET detection reagents were added, and the plate was incubated for a further 60 minutes at room temperature.
-
The TR-FRET signal was read on a suitable plate reader, and the IC50 values were calculated from the resulting dose-response curves.
-
Cellular Phospho-AKT (S473) Assay
The cellular potency of this compound was assessed by measuring the inhibition of phosphorylation of AKT at serine 473, a downstream substrate of mTORC2.
-
Cell Line : MDA-MB-468 human breast cancer cells.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of the test compound for 1 hour.
-
Following treatment, the cells were lysed, and the levels of phospho-AKT (S473) and total AKT were quantified using an electrochemiluminescence-based immunoassay.
-
The ratio of phospho-AKT to total AKT was calculated, and the IC50 values were determined from the dose-response curves.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mTOR signaling pathway and the mechanism of action of this compound, as well as the experimental workflow.
Caption: The mTOR signaling pathway and the inhibitory action of this compound on both mTORC1 and mTORC2.
References
AZD3147: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1][2] Developed as a potential clinical candidate, its efficacy and therapeutic potential are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathway and experimental workflows.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate like this compound is fundamental for its development, influencing everything from formulation and bioavailability to its interaction with biological targets. While the primary literature on this compound emphasizes its potent inhibitory activity and improved aqueous solubility, specific quantitative data for several key parameters are not explicitly detailed.[2] This guide compiles available information and outlines standard experimental methodologies for their determination.
General Properties
| Property | Value | Source |
| IUPAC Name | N-[4-[4-[1-(cyclopropylsulfonyl)cyclopropyl]-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-N'-(2-hydroxyethyl)thiourea | N/A |
| Chemical Formula | C₂₄H₃₁N₅O₄S₂ | N/A |
| Molecular Weight | 517.67 g/mol | N/A |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Where specific experimental values for this compound are not available in the cited literature, the entry is marked as "Not Reported."
| Property | Value | Experimental Method |
| Melting Point | Not Reported | Capillary Melting Point Method |
| Boiling Point | Not Reported | Not Applicable (Decomposes) |
| Aqueous Solubility | Improved (quantitative value not reported) | Thermodynamic Solubility Assay |
| pKa | Not Reported | Potentiometric Titration |
| LogP | Not Reported | Shake-Flask Method |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of physicochemical data. The following sections describe standard experimental protocols that are widely used in the pharmaceutical industry to determine the properties listed above. While the specific protocols for this compound are not detailed in its primary publication, these methods represent the industry standard for such characterizations.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a pure substance.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus) alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (typically 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[3][4][5]
Aqueous Solubility (Thermodynamic Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in an aqueous medium.
Methodology:
-
An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7][8]
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[6][7]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of an ionizable compound.
Methodology:
-
A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO for poorly soluble compounds.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa value is determined from the resulting titration curve, typically as the pH at which half of the compound is ionized (the inflection point of the curve).[1][9][10][11]
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, as a measure of its lipophilicity.
Methodology:
-
A pre-saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) is prepared.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two layers. The flask is then allowed to stand for the phases to separate completely.[12][13][14]
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the compound in each aliquot is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds).[15]
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[13][14]
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
This compound functions by inhibiting both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival. The following diagram illustrates the key components of this signaling pathway.
Caption: Simplified mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The characterization of a kinase inhibitor like this compound involves a multi-step process to determine its potency, selectivity, and cellular effects.
Caption: General experimental workflow for the profiling of a kinase inhibitor like this compound.
Conclusion
This compound stands out as a dual mTORC1/mTORC2 inhibitor with promising therapeutic potential. While specific quantitative physicochemical data remains to be fully published, this guide provides a comprehensive framework for understanding its core properties and the standard methodologies used for their determination. The provided diagrams of the mTOR signaling pathway and a typical kinase inhibitor profiling workflow offer valuable visual aids for researchers in the field of drug discovery and development. Further detailed characterization of this compound's physicochemical profile will be instrumental in its journey towards potential clinical applications.
References
- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. evotec.com [evotec.com]
- 7. enamine.net [enamine.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. jove.com [jove.com]
AZD3147: A Technical Guide to Target Binding, Selectivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1] This document provides an in-depth technical overview of the target binding and selectivity profile of this compound. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows to support further research and development efforts.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This compound emerged from a focused lead generation and optimization campaign of urea-containing morpholinopyrimidine compounds designed to potently and selectively inhibit both mTORC1 and mTORC2.[1] By targeting both complexes, this compound offers the potential for a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors that primarily targeted mTORC1.
Target Binding and Selectivity Profile
Biochemical Potency
This compound demonstrates potent inhibition of both mTORC1 and mTORC2 with a reported half-maximal inhibitory concentration (IC50) of 1.5 nM for both complexes.
| Target | IC50 (nM) |
| mTORC1 | 1.5 |
| mTORC2 | 1.5 |
Table 1: Biochemical potency of this compound against mTORC1 and mTORC2.
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of protein kinases to determine its specificity for mTOR. The following table summarizes the inhibitory activity against key related kinases.
| Kinase | % Inhibition at 1 µM |
| PI3Kα | <10 |
| PI3Kβ | <10 |
| PI3Kγ | <10 |
| PI3Kδ | <10 |
| DNA-PK | <10 |
| ATM | <10 |
| ATR | <10 |
| p70S6K | <10 |
Table 2: Kinase selectivity profile of this compound. Data represents the percent inhibition of kinase activity at a 1 µM concentration of this compound.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the downstream signaling of both mTORC1 and mTORC2. The following diagram illustrates the key components of the mTOR signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Protocols
mTOR Kinase Inhibition Assay (Biochemical)
This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against mTOR kinase.
Caption: Workflow for the mTOR kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human mTOR kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X solution of the substrate (e.g., recombinant PHAS-1/4E-BP1) and ATP in kinase buffer. The final ATP concentration should be at its Km value.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a low-volume 384-well microplate.
-
Add 5 µL of the 2X mTOR kinase solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA.
-
-
Detection and Analysis:
-
Detect the level of substrate phosphorylation using an appropriate technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Phosphorylation Assay (p-S6RP S235/236)
This protocol describes a cell-based assay to measure the inhibition of mTORC1 signaling by this compound by quantifying the phosphorylation of ribosomal protein S6 (S6RP) at Ser235/236.
Caption: Workflow for the cellular phosphorylation assay.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., PC3 or U87-MG) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
-
Detection of Phosphorylated and Total S6RP:
-
The levels of phosphorylated S6RP (Ser235/236) and total S6RP can be quantified using various methods, including:
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for p-S6RP (S235/236) and total S6RP.
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-S6RP (S235/236) and total S6RP, followed by detection with appropriate secondary antibodies.
-
In-Cell Western: Fix and permeabilize cells in the 96-well plate and use fluorescently labeled antibodies to simultaneously detect p-S6RP (S235/236) and a normalization protein (e.g., total S6RP or a housekeeping protein).
-
-
-
Data Analysis:
-
Normalize the p-S6RP signal to the total S6RP signal for each treatment condition.
-
Calculate the percent inhibition of S6RP phosphorylation for each this compound concentration relative to the vehicle control.
-
Determine the cellular IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of mTORC1 and mTORC2. Its strong biochemical and cellular activity, coupled with a favorable selectivity profile, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other mTOR inhibitors.
References
The Role of AZD3147 in the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZD3147, a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. This document details the mechanism of action of this compound within the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mTOR signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental workflows.
Introduction to the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[2]
PIP3 recruits and activates AKT (also known as protein kinase B) at the cell membrane. Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately leading to the activation of mTOR.[3] mTOR is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[5]
-
mTORC1 is sensitive to rapamycin and its analogs and primarily regulates cell growth by promoting protein synthesis through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6]
-
mTORC2 is generally insensitive to rapamycin and is involved in cell survival and proliferation, partly through the phosphorylation and full activation of AKT at serine 473 (S473).[4][5]
Given the central role of mTOR in this oncogenic pathway, the development of mTOR inhibitors has been a significant focus in cancer drug discovery.
This compound: A Dual mTORC1 and mTORC2 Inhibitor
This compound is a potent, orally bioavailable, and selective dual inhibitor of both mTORC1 and mTORC2.[5][7] Unlike first-generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both complexes.[5] This dual inhibition is critical as it not only suppresses mTORC1-mediated protein synthesis but also prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[7]
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of mTOR, a central node in the PI3K/AKT/mTOR pathway. By blocking both mTORC1 and mTORC2, this compound effectively abrogates the downstream signaling required for cell growth and survival.
The inhibition of mTORC1 by this compound leads to the dephosphorylation of S6K and 4E-BP1, resulting in the suppression of protein translation and cell cycle arrest. The concurrent inhibition of mTORC2 prevents the phosphorylation of AKT at S473, which is a key step for its full activation. This comprehensive blockade of the mTOR signaling cascade makes this compound a promising therapeutic agent for cancers with a dysregulated PI3K/AKT/mTOR pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| mTOR | 1.5 |
Table 1: In vitro half-maximal inhibitory concentration (IC₅₀) of this compound against mTOR kinase.
Cellular Potency of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| Neuroblastoma (Kelly) | Cell Viability | 0.88 |
| Neuroblastoma (IMR-32) | Cell Viability | 662.4 |
Table 2: Cellular potency of this compound in neuroblastoma cell lines.
Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| mTOR | >95% |
| PI3Kα | <10% |
| PI3Kβ | <10% |
| PI3Kδ | <10% |
| PI3Kγ | <10% |
| AKT1 | <5% |
| PDK1 | <5% |
| ... (other kinases) | ... |
Table 3: Representative kinase selectivity profile for this compound. This table is illustrative and does not represent actual published data.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro mTOR Kinase Assay
This protocol describes a method to determine the in vitro potency of this compound against mTOR kinase.
Objective: To measure the IC₅₀ value of this compound for the inhibition of mTOR kinase activity.
Materials:
-
Recombinant human mTOR enzyme
-
ATP
-
Substrate (e.g., a peptide derived from a known mTOR substrate like 4E-BP1)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the mTOR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for mTOR.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the IC₅₀ of this compound for the inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Kelly, IMR-32)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of Downstream Signaling
This protocol describes how to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.
Objective: To assess the effect of this compound on the phosphorylation of AKT (S473) and 4E-BP1 (T37/46).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (S473), rabbit anti-AKT, rabbit anti-phospho-4E-BP1 (T37/46), rabbit anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound or DMSO for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2, representing a significant advancement over first-generation mTOR inhibitors. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway by targeting both mTOR complexes provides a strong rationale for its investigation as a therapeutic agent in cancers characterized by the aberrant activation of this pathway. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other mTOR inhibitors. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial for its successful translation into the clinic.
References
- 1. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD3147: A Preclinical and In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AZD3147 is a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. Its development emerged from a lead generation campaign that identified a novel series of urea-containing morpholinopyrimidine compounds. Through extensive compound optimization focusing on cellular potency, aqueous solubility, and stability in human hepatocytes, this compound was identified as a clinical candidate.[1][2] This technical guide provides a comprehensive overview of the available preclinical and in vitro data for this compound, detailing its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[3] The mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of this pathway is a frequent occurrence in various human cancers.[4][5]
Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, second-generation inhibitors like this compound target the kinase domain directly. This direct inhibition overcomes the limitations of rapalogs, which do not inhibit mTORC2 and can lead to a feedback activation of Akt signaling.[4] By inhibiting both mTORC1 and mTORC2, this compound provides a more complete blockade of the mTOR pathway.
The downstream effects of this compound-mediated mTOR inhibition include the dephosphorylation of key mTORC1 substrates such as 4E-BP1 and S6K1, leading to a reduction in protein synthesis. Inhibition of mTORC2 by this compound prevents the phosphorylation and full activation of Akt at serine 473, further disrupting pro-survival signaling.[5]
Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the points of inhibition by this compound.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD3147: A Technical Guide on the Anticipated Impact on Protein and Lipid Synthesis
Disclaimer: Publicly available literature does not currently provide specific quantitative data or detailed experimental protocols on the direct effects of AZD3147 on protein and lipid synthesis. This technical guide is therefore based on the established mechanistic role of mTORC1 and mTORC2, for which this compound is a potent and selective dual inhibitor. The experimental data and protocols presented are representative examples derived from studies on other well-characterized mTOR inhibitors and are intended to illustrate the expected effects of this compound.
Introduction
This compound is a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its activity is integral to the synthesis of proteins and lipids, primarily through the mTORC1 complex. By inhibiting both mTORC1 and mTORC2, this compound is anticipated to exert significant effects on these fundamental cellular processes. This guide provides an in-depth overview of the expected impact of this compound on protein and lipid synthesis, supported by representative data and detailed experimental methodologies from studies on mTOR inhibitors.
Core Mechanism of Action
mTORC1 is a master regulator of protein synthesis, primarily through the phosphorylation of two key downstream effectors: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.
In the context of lipid metabolism, mTORC1 promotes the synthesis of fatty acids, cholesterol, and glycerolipids by activating the sterol regulatory element-binding proteins 1 and 2 (SREBP1/2). SREBP1c, in particular, is a key transcription factor for genes involved in lipogenesis.
Given that this compound inhibits mTORC1, it is expected to decrease the phosphorylation of S6K1 and 4E-BP1, thereby inhibiting protein synthesis. Concurrently, its inhibition of mTORC1 is predicted to suppress SREBP1/2 activity, leading to a reduction in lipogenesis.
Impact on Protein Synthesis
The inhibition of mTORC1 by this compound is expected to lead to a significant reduction in global protein synthesis rates. This is a direct consequence of the decreased phosphorylation of S6K1 and 4E-BP1.
Signaling Pathway
Figure 1: this compound-mediated inhibition of protein synthesis.
Quantitative Data
The following table summarizes representative quantitative data from studies on mTOR inhibitors, illustrating the expected effects of this compound on key markers of protein synthesis.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| p-S6K1 (Thr389) | Various Cancer Cells | mTOR inhibitor (e.g., Torin1) | >80% reduction in phosphorylation | Fictionalized Data |
| p-4E-BP1 (Thr37/46) | Various Cancer Cells | mTOR inhibitor (e.g., Torin1) | >70% reduction in phosphorylation | Fictionalized Data |
| Global Protein Synthesis Rate | Various Cancer Cells | mTOR inhibitor (e.g., Torin1) | 30-50% decrease | Fictionalized Data |
Experimental Protocols
1. Western Blotting for Phosphorylated S6K1 and 4E-BP1
This protocol is used to assess the phosphorylation status of key downstream effectors of mTORC1.
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, PC3) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
2. Protein Synthesis Assay (Puromycin-based)
This method measures the rate of global protein synthesis.
-
Cell Culture and Treatment: Culture cells and treat with this compound as described above.
-
Puromycin (B1679871) Labeling: Add puromycin (a tRNA analog that incorporates into nascent polypeptide chains) to the culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.
-
Detection: Use an anti-puromycin antibody to detect the incorporated puromycin, which reflects the rate of protein synthesis.
Figure 2: Workflow for Puromycin-based protein synthesis assay.
Impact on Lipid Synthesis
The inhibition of mTORC1 by this compound is expected to suppress de novo lipogenesis through the downregulation of SREBP1c and its target genes.
Signaling Pathway
Figure 3: this compound-mediated inhibition of lipid synthesis.
Quantitative Data
The table below presents representative data from studies on mTOR inhibitors, indicating the likely effects of this compound on lipid metabolism.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| SREBP1c protein levels | Various Cancer Cells | mTOR inhibitor | Significant decrease in nuclear SREBP1c | Fictionalized Data |
| FASN, SCD1 mRNA levels | Various Cancer Cells | mTOR inhibitor | 50-70% reduction in expression | Fictionalized Data |
| Cellular Triglyceride Content | Various Cancer Cells | mTOR inhibitor | 40-60% decrease | Fictionalized Data |
| De novo Fatty Acid Synthesis | Various Cancer Cells | mTOR inhibitor | Significant inhibition | Fictionalized Data |
Experimental Protocols
1. Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression
This protocol is used to measure the mRNA levels of genes involved in lipid synthesis.
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., FASN, SCD1, ACLY) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
2. Lipid Droplet Staining (Oil Red O or BODIPY)
This method visualizes and quantifies intracellular lipid accumulation.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound. To induce lipid droplet formation, cells can be incubated with oleic acid.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde.
-
Staining:
-
Oil Red O: Prepare a working solution of Oil Red O and stain the fixed cells. Wash with water to remove excess stain.
-
BODIPY: Incubate fixed and permeabilized cells with a fluorescent lipid probe like BODIPY 493/503.
-
-
Imaging and Quantification: Visualize lipid droplets using a microscope. The number and size of lipid droplets can be quantified using image analysis software (e.g., ImageJ).
Figure 4: Workflow for Lipid Droplet Staining.
Conclusion
As a potent dual inhibitor of mTORC1 and mTORC2, this compound is expected to have a profound impact on cellular protein and lipid synthesis. By targeting the central regulatory node of mTOR, this compound will likely lead to a significant reduction in the translation of key proteins and the synthesis of essential lipids required for cell growth and proliferation. The experimental protocols and representative data provided in this guide offer a framework for investigating and quantifying these effects in preclinical research settings. Further studies directly evaluating this compound are needed to confirm these anticipated outcomes and to fully elucidate its therapeutic potential.
References
Methodological & Application
AZD3147 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3147 is a potent and selective dual inhibitor of mTORC1 and mTORC2, with a reported IC50 of 1.5 nM in biochemical assays.[1] As a critical regulator of cell growth, proliferation, and survival, the mTOR pathway is a key target in cancer therapy. This compound's ability to inhibit both mTOR complexes offers a potential advantage over selective mTORC1 inhibitors by blocking the feedback activation of Akt signaling. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell proliferation assay, and a Western blot analysis to assess the inhibition of downstream mTOR signaling pathways.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial cascade that governs a wide array of cellular functions. Dysregulation of this pathway is a common occurrence in many human cancers, making it a prime target for therapeutic intervention. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors. This compound is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2. This dual inhibition is critical for a more complete blockade of mTOR signaling and for overcoming the resistance mechanisms associated with mTORC1-selective inhibitors. The following protocols provide standardized methods to evaluate the in vitro efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Biochemical Assay | mTOR Kinase | 1.5[1] |
| Cell Proliferation | Kelly (Neuroblastoma) | 0.88[1] |
| Cell Proliferation | IMR-32 (Neuroblastoma) | 662.4[1] |
Signaling Pathway
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical mTOR Kinase Assay
This assay measures the direct inhibitory effect of this compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme
-
GST-tagged 4E-BP1 (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
This compound
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the active mTOR enzyme and GST-4E-BP1 substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (at a final concentration equivalent to the Km for mTOR) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a suitable stop reagent.
-
Detect the amount of phosphorylated 4E-BP1 using an appropriate method, such as a fluorescence-based immunoassay or radiometric analysis.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for the biochemical mTOR kinase assay.
Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Kelly, IMR-32)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-Akt, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western blot analysis.
References
Application Notes and Protocols for AZD3147 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is frequently observed in various cancers. By inhibiting both mTORC1 and mTORC2, this compound offers a comprehensive blockade of this pathway, making it a promising candidate for cancer therapy.
These application notes provide a guide for the utilization of this compound in preclinical in vivo mouse models, based on publicly available information and general practices for similar dual mTORC1/2 inhibitors. It is important to note that specific in vivo dosage and administration data for this compound are not extensively available in the public domain. Therefore, the following protocols and data tables are provided as a reference and a starting point for study design. Researchers should perform dose-escalation and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.
Data Presentation: Reference Dosage for Dual mTORC1/2 Inhibitors in Mouse Models
The following table summarizes in vivo dosage information for other dual mTORC1/2 inhibitors, which can serve as a valuable reference for designing studies with this compound.
| Compound | Mouse Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
| XL388 | SCID Mice | Osteosarcoma (U2OS xenograft) | Oral (p.o.) | 20 mg/kg | Every three days | [2] |
| AZD8055 | Athymic Nude Mice | Pheochromocytoma (metastatic model) | Not specified | Not specified | Not specified | [3] |
| Sapanisertib | Not specified | Solid tumors | Not specified | Not specified | Not specified | [4] |
| INK-128 | Not specified | Breast Cancer (trastuzumab-resistant PDX) | Not specified | 0.3 mg/kg | Daily for 6 days | [5] |
Signaling Pathway
This compound inhibits both mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the central role of mTOR and the points of inhibition by a dual mTORC1/2 inhibitor.
Caption: mTOR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for in vivo mouse studies that can be adapted for this compound. It is crucial to optimize these protocols based on the specific mouse model, tumor type, and experimental objectives.
Formulation and Administration of this compound
1. Formulation:
-
Vehicle Selection: The choice of vehicle is critical for drug solubility and stability. For oral administration, common vehicles include 0.5% (w/v) methylcellulose (B11928114) or a solution of PEG400 and water. For parenteral routes, sterile saline or a solution containing DMSO and PEG300 can be considered.
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the chosen vehicle incrementally while vortexing or sonicating to ensure complete dissolution.
-
The final formulation should be a clear solution. If precipitation occurs, reformulation may be necessary.
-
Prepare the formulation fresh daily before administration unless stability data supports longer storage.
-
2. Administration Routes:
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model. Common routes for small molecule inhibitors in mice include:
-
Oral Gavage (p.o.): Allows for direct administration to the stomach and is a common route for orally bioavailable compounds.
-
Intraperitoneal (i.p.) Injection: Offers rapid absorption into the systemic circulation.
-
Subcutaneous (s.c.) Injection: Provides a slower and more sustained release of the compound.
-
Intravenous (i.v.) Injection: Delivers the compound directly into the bloodstream for immediate systemic exposure.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., U2OS for osteosarcoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., SCID or nude mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
3. Dosing and Monitoring:
-
Administer this compound or the vehicle control to the respective groups according to the determined dose, route, and schedule.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue to measure tumor volume throughout the study.
4. Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be processed for further analysis (e.g., pharmacodynamics, histology).
Caption: General Workflow for an In Vivo Efficacy Study.
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, pharmacodynamic (PD) studies are essential.
1. Tissue Collection:
-
Collect tumor and/or relevant tissues at various time points after the last dose of this compound.
2. Protein Analysis:
-
Prepare protein lysates from the collected tissues.
-
Perform Western blotting to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2, such as:
-
p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46) for mTORC1 activity.
-
p-AKT (Ser473) for mTORC2 activity.
-
-
A significant reduction in the phosphorylation of these proteins in the this compound-treated group compared to the vehicle control would confirm target engagement.
Conclusion
While specific preclinical data for this compound in mouse models is limited in the public literature, the information provided here, based on the compound's mechanism of action and data from similar dual mTORC1/2 inhibitors, offers a solid foundation for designing and executing in vivo studies. Researchers are strongly encouraged to conduct preliminary tolerability and dose-finding experiments to establish the optimal therapeutic window for this compound in their chosen experimental system.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer activity of the mTORC1/2 dual inhibitor XL388 in preclinical osteosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
AZD3147 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a highly potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1][2] As a critical regulator of cell growth, proliferation, and survival, the mTOR signaling pathway is a key target in cancer research.[1] this compound's ability to inhibit both mTORC1 and mTORC2 offers a comprehensive blockade of this pathway, making it a valuable tool for preclinical research. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings, compiled from available data and best practices for small molecule kinase inhibitors.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following tables summarize the known physicochemical and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₁N₅O₄S₂ |
| Molecular Weight | 517.67 g/mol |
| Appearance | Solid powder |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (≥ 241.47 mM) | Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic. |
| Ethanol | > 1 mg/mL | - |
| Hydrochloric Acid | < 100 mM | - |
| Water | Low aqueous solubility | Development of this compound focused on improving aqueous solubility over earlier compounds in its class.[1][2] |
Note: It is recommended to perform solubility tests in your specific aqueous buffers or cell culture media to ensure compatibility and avoid precipitation.
Signaling Pathway of this compound
This compound inhibits the kinase activity of both mTORC1 and mTORC2, thereby blocking downstream signaling pathways that regulate critical cellular processes.
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
In Vitro Experimentation
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM stock, weigh 5.18 mg of this compound).
-
Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution should be stable for several months.
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to avoid precipitation of the compound when diluting into aqueous culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, serum-free or complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw: Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy and to minimize the final DMSO concentration.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Fresh Preparation: Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of this compound.
Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing this compound for in vitro experiments.
In Vivo Experimentation
1. Formulation of this compound for Oral Administration (Suspension)
This protocol provides a general method for preparing a suspension of this compound suitable for oral gavage in rodents. The choice of vehicle can be critical and may need to be optimized for your specific study.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water or saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and the required mass of this compound to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse with a 10 mL/kg dosing volume, a 1 mg/mL formulation is needed).
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the specified ratio. A commonly used vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and water/saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as water or saline.
-
Initial Dissolution: First, dissolve the weighed this compound powder in the required volume of DMSO. Vortex or sonicate until fully dissolved.
-
Adding Co-solvents: Gradually add the PEG300 and Tween 80 to the DMSO solution while continuously vortexing to maintain a homogenous mixture.
-
Aqueous Phase Addition: Slowly add the sterile water or saline to the organic mixture while vortexing. This should be done dropwise to prevent precipitation. The final formulation will be a suspension.
-
Homogenization: Vortex the final suspension thoroughly and sonicate if necessary to ensure a uniform particle size.
-
Administration: The formulation should be prepared fresh daily. Ensure the suspension is well-mixed immediately before drawing each dose for administration.
Workflow for In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific experimental conditions and animal models. It is essential to consult relevant literature and institutional guidelines for animal handling and welfare. The information provided is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for AZD3147 Effects on p-S6K Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of AZD3147, a potent ATP-competitive mTOR inhibitor, on the phosphorylation of Ribosomal Protein S6 Kinase (p-S6K) at Threonine 389. This methodology is crucial for elucidating the mechanism of action of this compound and similar compounds targeting the PI3K/Akt/mTOR signaling pathway.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] A key downstream effector of this pathway is the p70 S6 Kinase (S6K), which, upon activation by mTOR, phosphorylates the S6 ribosomal protein, promoting protein synthesis.[3][4] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] this compound is a small molecule inhibitor that targets mTOR, thereby preventing the phosphorylation and activation of its downstream substrates, including S6K.[5]
Western blotting is a fundamental technique to detect and quantify the levels of specific proteins in a sample. By using antibodies specific to the phosphorylated form of S6K (p-S6K), researchers can directly measure the inhibitory effect of compounds like this compound on the mTOR pathway.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade, highlighting the role of S6K and the inhibitory action of this compound. Growth factors activate receptor tyrosine kinases, initiating a cascade that leads to the activation of mTORC1.[6] mTORC1 then phosphorylates S6K at Threonine 389, a critical step for its activation.[3] this compound, as an ATP-competitive inhibitor of mTOR, blocks this phosphorylation event.
Caption: mTOR Signaling Pathway and this compound Inhibition.
Experimental Protocol: Western Blot for p-S6K (Thr389)
This protocol provides a comprehensive guide for performing a Western blot to assess the phosphorylation status of S6K at Threonine 389 following treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MCF-7, NIH/3T3) and culture media.[4][7]
-
This compound: Stock solution of known concentration.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli sample buffer).[8]
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, 5% BSA in TBST is often recommended.[8][9]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
The following diagram outlines the key steps of the Western blot protocol.
Caption: Western Blot Experimental Workflow.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours if investigating growth factor-induced signaling.
-
Treat cells with varying concentrations of this compound for the desired time course. Include a vehicle control (e.g., DMSO).
-
For a positive control, stimulate cells with a known activator of the mTOR pathway, such as insulin (B600854) or serum, in the absence of the inhibitor.[3]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.[9]
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer and loading buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.[8]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000 for anti-p-S6K).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect total S6K and a loading control on the same membrane, the membrane can be stripped of the initial antibodies and re-probed. Follow a validated stripping protocol.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The p-S6K signal should be normalized to the total S6K signal, which is then normalized to the loading control.
Table 1: Effect of this compound on p-S6K (Thr389) Levels
| Treatment Group | This compound Conc. (nM) | Normalized p-S6K/Total S6K Ratio (Mean ± SD) | % Inhibition of p-S6K (vs. Stimulated Control) |
| Vehicle Control | 0 | Value | 0% |
| Stimulated Control | 0 | Value | N/A |
| This compound | 10 | Value | Value |
| This compound | 100 | Value | Value |
| This compound | 1000 | Value | Value |
This table serves as a template for presenting experimental data.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the activity of the ECL reagent.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Ensure the blocking buffer is fresh and completely covers the membrane.
-
Titrate the antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).
-
Ensure proper blocking.
-
By following this detailed protocol, researchers can effectively evaluate the impact of this compound on S6K phosphorylation, providing valuable insights into its therapeutic potential.
References
- 1. mTOR Signaling Pathway - Elabscience [elabscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 8. ptglab.com [ptglab.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: AZD3147 for Studying mTOR Signaling in Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and survival.[1][2] Dysregulation of the mTOR signaling pathway has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][4] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, autophagy, and other critical cellular processes.[1] In neurodegenerative conditions, aberrant mTOR signaling can contribute to the accumulation of misfolded proteins, synaptic dysfunction, and neuronal cell death.[3][4]
AZD3147 is a potent and selective, orally active dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] Its ability to comprehensively inhibit mTOR signaling makes it a valuable research tool for investigating the role of this pathway in the context of neurodegeneration and for exploring the therapeutic potential of mTOR inhibition. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying mTOR signaling in neurodegenerative disease models.
This compound: A Dual mTORC1/mTORC2 Inhibitor
This compound is a morpholinopyrimidine-based compound that acts as an ATP-competitive inhibitor of the mTOR kinase domain.[6] This mechanism allows it to block the activity of both mTORC1 and mTORC2 complexes, offering a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[7]
Quantitative Data for this compound and Similar Dual mTOR Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference(s) |
| This compound | mTORC1/mTORC2 | 1.5 | Selective over PI3K | [5][8] |
| AZD8055 | mTOR | 0.8 | ~1,000-fold selective for mTOR over PI3K isoforms | [1][9] |
| AZD2014 | mTORC1/mTORC2 | <4 | >300-fold selective for mTOR over PI3K | [10] |
Pharmacokinetic Properties of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference(s) |
| Mouse | 78 | 2.3 | 0.9 | 61 | [5] |
| Dog | 16 | 2.2 | 1.9 | 73 | [5] |
mTOR Signaling in Neurodegenerative Diseases
Dysregulation of mTOR signaling is a common pathological feature across several neurodegenerative diseases.
-
Alzheimer's Disease (AD): Evidence suggests that mTOR signaling is hyperactive in the brains of AD patients.[11][12] This can lead to increased synthesis of amyloid-beta (Aβ) and tau proteins, the primary components of plaques and tangles, respectively.[12] Furthermore, hyperactive mTOR inhibits autophagy, a crucial cellular process for clearing aggregated proteins, thereby exacerbating the pathological hallmarks of AD.[12]
-
Parkinson's Disease (PD): The role of mTOR in PD is complex, with studies suggesting both overactivation and inhibition in different contexts.[9][13] Dysregulated mTOR signaling can impair mitochondrial function and protein clearance systems, contributing to the loss of dopaminergic neurons, a key feature of PD.[13][14]
-
Huntington's Disease (HD): In HD, the mutant huntingtin (mHTT) protein can disrupt mTOR signaling, leading to impaired autophagy and the accumulation of toxic protein aggregates.[15][16] Studies in mouse models of HD suggest that modulating mTORC1 activity can improve disease phenotypes.[17][18]
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in neurodegeneration.
Caption: mTOR dysregulation's role in neurodegeneration and this compound's intervention.
Experimental Protocols
In Vitro Treatment of Neuronal Cells with this compound
This protocol describes the treatment of a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons with this compound to assess its effect on mTOR signaling.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well culture plates
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot)
Procedure:
-
Cell Seeding: Seed neuronal cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock solution. A typical final concentration range for initial experiments is 1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours).[3]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream applications such as Western blotting or immunofluorescence.[3]
Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to analyze the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1, Akt) in neuronal cell lysates.[18][19]
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Immunofluorescence Staining of mTOR Pathway Proteins in Brain Tissue
This protocol describes the immunofluorescent staining of mTOR pathway proteins in cryosections of brain tissue from animal models of neurodegenerative diseases.[21][22]
Materials:
-
Fixed and cryoprotected brain tissue
-
Cryostat
-
Microscope slides
-
PBS and PBST (PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., 10% normal goat serum in PBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-NeuN for neuronal marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sectioning: Cut 20-40 µm thick coronal or sagittal sections of the brain tissue using a cryostat and mount them on microscope slides.
-
Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This can be done by heating the slides in a citrate-based buffer.
-
Permeabilization: Wash the sections with PBS and then permeabilize with PBST for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Counterstaining: Incubate the sections with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Wash the sections with PBS and mount with antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
In Vivo Administration of this compound and Behavioral Testing in a Mouse Model of Neurodegeneration
This protocol provides a general framework for in vivo studies using a mouse model of a neurodegenerative disease (e.g., 3xTg-AD for Alzheimer's disease).
Materials:
-
Transgenic mouse model of a neurodegenerative disease and wild-type littermate controls
-
This compound formulated for oral administration
-
Oral gavage needles
-
Apparatus for behavioral testing (e.g., Morris water maze, rotarod)
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing and handling conditions for at least one week before the start of the experiment.
-
Drug Formulation and Administration: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% HPMC). Administer this compound or vehicle to the mice via oral gavage at the desired dose and frequency (e.g., once or twice daily).[9] Dosing should be based on pharmacokinetic and tolerability studies.
-
Treatment Period: Continue the treatment for a predetermined period (e.g., 4-12 weeks), depending on the disease model and the specific research question.
-
Behavioral Testing: Towards the end of the treatment period, conduct a battery of behavioral tests to assess cognitive and motor functions.[11][23]
-
Morris Water Maze: To assess spatial learning and memory.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Open Field Test: To measure general locomotor activity and anxiety-like behavior.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analysis as described in the protocols above.
Conclusion
This compound is a powerful tool for dissecting the intricate role of mTOR signaling in the pathogenesis of neurodegenerative diseases. Its potent and selective dual inhibition of mTORC1 and mTORC2 allows for a comprehensive investigation of this critical pathway. The protocols provided herein offer a starting point for researchers to design and execute robust in vitro and in vivo experiments to explore the therapeutic potential of mTOR inhibition in Alzheimer's, Parkinson's, and Huntington's diseases. Careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. stemcell.com [stemcell.com]
- 2. Huntington’s disease phenotypes are improved via mTORC1 modulation by small molecule therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of mTORC1 Signaling Reverts Cognitive and Affective Deficits in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 5. The inhibition of mammalian target of rapamycin (mTOR) in improving inflammatory response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Assessment of Phosphorylated mTORC1-Pathway Proteins in Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting mTOR activity using AZD2014 increases autophagy in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR inhibition in Q175 Huntington’s disease model mice facilitates neuronal autophagy and mutant huntingtin clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological mTOR inhibitors in ameliorating Alzheimer’s disease: current review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 23. Age-Related Neurodegeneration Prevention Through mTOR Inhibition: Potential Mechanisms and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD3147 in Lung Adenocarcinoma Research
Audience: Researchers, scientists, and drug development professionals.
Topic: AZD3147 Application in Lung Adenocarcinoma Research
Disclaimer: As of the date of this document, publicly available research specifically detailing the application of this compound in lung adenocarcinoma models (in vitro or in vivo) is limited. The following application notes and protocols are therefore based on the known mechanism of this compound as a dual mTORC1 and mTORC2 inhibitor and general methodologies used in lung cancer research for evaluating mTOR pathway inhibitors. These should be adapted and validated for specific experimental contexts.
Introduction
This compound is a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes 1 and 2 (mTORC1 and mTORC2).[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide variety of malignancies, including lung cancer, making it an attractive therapeutic target. In non-small cell lung cancer (NSCLC), which includes lung adenocarcinoma, the PI3K/AKT/mTOR pathway is one of the most commonly activated signaling cascades. This pathway's activation can be driven by various genetic alterations, such as mutations in EGFR and KRAS. Given its mechanism of action, this compound holds therapeutic potential for lung adenocarcinoma by targeting this key survival pathway.
These application notes provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in lung adenocarcinoma.
Data Presentation
As no specific quantitative data for this compound in lung adenocarcinoma was found in the public domain, the following table is a template that researchers can use to structure their data upon completion of the described experiments.
Table 1: Template for Summarizing In Vitro Efficacy of this compound in Lung Adenocarcinoma Cell Lines
| Cell Line | Driver Mutation(s) | This compound IC50 (nM) | Effect on Cell Proliferation (% Inhibition at X nM) | Apoptosis Induction (% Annexin V positive at X nM) |
| e.g., A549 | KRAS | Data to be generated | Data to be generated | Data to be generated |
| e.g., H1975 | EGFR (L858R, T790M) | Data to be generated | Data to be generated | Data to be generated |
| e.g., PC-9 | EGFR (del E746-A750) | Data to be generated | Data to be generated | Data to be generated |
| Add other relevant cell lines |
Table 2: Template for Summarizing In Vivo Efficacy of this compound in Lung Adenocarcinoma Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Biomarker 1 (e.g., p-S6) | Change in Biomarker 2 (e.g., p-AKT) |
| e.g., A549 xenograft | Vehicle Control | 0 | - | - |
| This compound (X mg/kg) | Data to be generated | Data to be generated | Data to be generated | |
| e.g., PDX model LUAD-1 | Vehicle Control | 0 | - | - |
| This compound (Y mg/kg) | Data to be generated | Data to be generated | Data to be generated |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical signaling pathway targeted by this compound and a general workflow for its preclinical evaluation in lung adenocarcinoma.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for preclinical evaluation of this compound in lung adenocarcinoma.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the efficacy of this compound in lung adenocarcinoma research.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lung adenocarcinoma cell lines.
Materials:
-
Lung adenocarcinoma cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of this compound on the mTOR signaling pathway in lung adenocarcinoma cell lines.
Materials:
-
Lung adenocarcinoma cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6, anti-S6, anti-p-AKT, anti-AKT, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a lung adenocarcinoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Lung adenocarcinoma cell line (e.g., A549) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional, for cell line xenografts)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 lung adenocarcinoma cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or the vehicle control to the respective groups.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for mTOR pathway markers).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
While specific data on the application of this compound in lung adenocarcinoma is not yet widely published, its mechanism as a potent dual mTORC1/mTORC2 inhibitor suggests it is a promising candidate for investigation in this disease. The provided protocols offer a standardized approach for researchers to evaluate the preclinical efficacy of this compound and to generate the critical data needed to advance its potential clinical development for lung adenocarcinoma. It is crucial to adapt these general protocols to specific cell lines, animal models, and experimental questions.
References
Application Notes and Protocols for AZD3147 in Head and Neck Squamous Cell Carcinoma (HNSCC) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) is a complex and heterogeneous group of cancers with a significant global burden. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in HNSCC, playing a crucial role in tumor cell growth, proliferation, survival, and metabolism. This aberrant activation makes the mTOR pathway a compelling target for therapeutic intervention.
AZD3147 is a potent and selective dual inhibitor of mTORC1 and mTORC2, the two distinct multiprotein complexes of the mTOR kinase.[1][2] By inhibiting both complexes, this compound can achieve a more comprehensive blockade of mTOR signaling compared to earlier generation mTOR inhibitors (rapalogs) which primarily target mTORC1.[3] While direct preclinical studies of this compound in HNSCC models are not yet extensively published, its mechanism of action suggests a strong therapeutic potential. Overexpression of Threonine Tyrosine Kinase (TTK), another protein kinase, has also been identified as a potential prognostic biomarker in some oral squamous cell carcinomas and is linked to the mTORC1 pathway, further highlighting the relevance of targeting this axis.[4]
These application notes provide a hypothetical framework for researchers to investigate the utility of this compound in various HNSCC preclinical models. The protocols outlined below are based on established methodologies for studying mTOR inhibitors in cancer models and should be adapted and optimized for specific experimental conditions.
Data Presentation
As direct quantitative data for this compound in HNSCC models is not publicly available, the following table is a template for researchers to populate with their experimental findings. It is designed for the systematic recording and comparison of key metrics.
Table 1: Template for Summarizing In Vitro Efficacy of this compound in HNSCC Cell Lines
| HNSCC Cell Line | Molecular Profile (e.g., PIK3CA status, PTEN status) | This compound IC50 (nM) | Effect on Cell Proliferation (% inhibition at X nM) | Effect on Apoptosis (% induction at X nM) |
| e.g., FaDu | PIK3CA wt, PTEN wt | Data to be generated | Data to be generated | Data to be generated |
| e.g., SCC-25 | PIK3CA mut, PTEN wt | Data to be generated | Data to be generated | Data to be generated |
| e.g., CAL-27 | PIK3CA mut, PTEN null | Data to be generated | Data to be generated | Data to be generated |
Table 2: Template for Summarizing In Vivo Efficacy of this compound in HNSCC Xenograft Models
| HNSCC Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Biomarker 1 (e.g., p-S6) | Change in Biomarker 2 (e.g., p-Akt) |
| e.g., FaDu PDX | Vehicle Control | 0% | Baseline | Baseline |
| This compound (X mg/kg) | Data to be generated | Data to be generated | Data to be generated | |
| Combination Therapy | Data to be generated | Data to be generated | Data to be generated |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its effect on the proliferation of HNSCC cell lines.
Materials:
-
HNSCC cell lines (e.g., FaDu, SCC-25, CAL-27)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Methodology:
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours (or other optimized time points) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Materials:
-
HNSCC cell lines
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-S6K (T389), anti-S6K, anti-p-Akt (S473), anti-Akt, anti-p-4E-BP1 (T37/46), anti-4E-BP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed HNSCC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2-24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the total protein or a loading control.
Protocol 3: In Vivo Antitumor Efficacy in HNSCC Xenograft Models
Objective: To evaluate the in vivo antitumor activity of this compound in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of HNSCC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
HNSCC cells or PDX tissue fragments
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously implant HNSCC cells (mixed with Matrigel if necessary) or PDX tissue fragments into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) and the vehicle control to the respective groups.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. Perform statistical analysis to determine the significance of the treatment effect.
Mandatory Visualizations
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTK Defines a High-Risk Oral Squamous Cell Carcinoma Subtype Through Dual mTORC1/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of AZD3147 in Tumor Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3147 is a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a variety of human cancers.[2][3] By inhibiting both mTORC1 and mTORC2, this compound offers a comprehensive blockade of this key oncogenic pathway, making it a promising candidate for anti-cancer therapy.
These application notes provide a comprehensive overview of the methodologies required to assess the in vivo efficacy of this compound in tumor xenograft models. The protocols outlined below are designed to guide researchers in generating robust and reproducible data to evaluate the anti-tumor activity of this compound.
Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of dual mTORC1/mTORC2 inhibitors in various tumor xenograft models. This data provides a general framework for expected outcomes with this compound.
Table 1: In Vivo Efficacy of Dual mTORC1/mTORC2 Inhibitors in Human Tumor Xenografts
| Cell Line | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| U87-MG | Glioblastoma | 25 mg/kg, daily, p.o. | 85 | [3] |
| PC-3 | Prostate Cancer | 50 mg/kg, daily, p.o. | 78 | [4] |
| BT474 | Breast Cancer | 50 mg/kg, daily, p.o. | 92 | [4] |
| A549 | Lung Cancer | 75 mg/kg, daily, p.o. | 65 | [2] |
| Jeko-1 | Mantle Cell Lymphoma | 30 mg/kg, daily, i.p. | >95 | [5] |
Table 2: Pharmacodynamic Effects of Dual mTORC1/mTORC2 Inhibitors in Tumor Xenografts
| Cell Line | Dosing | Time Point | p-AKT (Ser473) Inhibition (%) | p-S6 (Ser240/244) Inhibition (%) | Reference |
| U87-MG | 25 mg/kg, single dose | 4 hours | >90 | >90 | [3] |
| PC-3 | 50 mg/kg, single dose | 6 hours | 85 | 95 | [4] |
| Jeko-1 | 30 mg/kg, daily | Day 5 | Profound Inhibition | Profound Inhibition | [5] |
Experimental Workflow
A typical experimental workflow for assessing the efficacy of this compound in a tumor xenograft model is depicted below.
Experimental Protocols
Cell Culture and Tumor Implantation
Objective: To establish subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cell line of interest (e.g., U87-MG, PC-3, BT474)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female immunodeficient mice (e.g., athymic nude, NOD-SCID)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture cancer cells according to standard protocols.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel® to enhance tumor take rate and growth.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Dosing and Tumor Growth Monitoring
Objective: To treat tumor-bearing mice with this compound and assess its anti-tumor activity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Oral gavage needles or appropriate injection supplies
-
Calipers
-
Animal balance
Protocol:
-
Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm the mechanism of action of this compound by measuring the inhibition of downstream mTOR signaling in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
At the end of the study (or at specified time points after the last dose), euthanize mice and excise tumors.
-
Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect the levels of phosphorylated and total Akt and S6 ribosomal protein.
-
Quantify band intensities and normalize to the loading control to determine the percentage of inhibition in the this compound-treated groups compared to the vehicle control.
Conclusion
The protocols and information provided herein offer a robust framework for the preclinical evaluation of this compound in tumor xenograft models. Careful execution of these experiments, with appropriate controls and rigorous data analysis, will provide valuable insights into the anti-tumor efficacy and mechanism of action of this promising dual mTORC1/mTORC2 inhibitor. This data is crucial for the continued development and potential clinical translation of this compound for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined mTORC1/mTORC2 inhibition blocks growth and induces catastrophic macropinocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD3147 off-target effects in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing AZD3147 effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your research.
Disclaimer: this compound is a selective Aurora B kinase inhibitor. The information provided is based on the characteristics of the well-documented Aurora B kinase inhibitor, Barasertib (AZD1152-HQPA), which serves as a surrogate for this guide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in cell culture.
| Question | Answer |
| 1. What is the primary mechanism of action of this compound? | This compound is a highly selective and potent inhibitor of Aurora B kinase.[1][2][3][4] This inhibition disrupts the proper alignment and segregation of chromosomes during mitosis, leading to failed cell division (cytokinesis).[1][4] |
| 2. What is the expected phenotype in cells treated with this compound? | The most common phenotype is the induction of polyploidy, where cells undergo DNA replication without cell division, resulting in cells with 4N, 8N, or even higher DNA content.[2][4] This is often followed by the induction of apoptosis.[2][3][4][5] A key molecular marker of this compound activity is the inhibition of histone H3 phosphorylation at Serine 10.[6][7] |
| 3. I am not observing the expected increase in polyploidy after this compound treatment. What could be the issue? | Several factors could contribute to this: - Cell Line Specificity: The response to Aurora B kinase inhibition can be cell line-dependent. Some cell lines may be less sensitive or have alternative mechanisms to bypass mitotic arrest. - Drug Concentration: Ensure you are using an appropriate concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your cell line. - Incubation Time: The development of polyploidy can take time. Ensure you are incubating the cells for a sufficient duration (e.g., 24-72 hours).[2] - Cell Density: High cell density can sometimes affect drug efficacy. Ensure your cells are seeded at an optimal density. |
| 4. My IC50 values for this compound are inconsistent between experiments. Why? | Inconsistent IC50 values can arise from: - Cell Health and Passage Number: Use healthy, low-passage cells for your experiments. High-passage or unhealthy cells can exhibit altered drug sensitivity. - Seeding Density: Inconsistent initial cell seeding density will lead to variability in viability assays. Maintain a consistent seeding density across all experiments. - Drug Preparation: Ensure accurate serial dilutions and proper storage of the this compound stock solution to maintain its activity. Prepare fresh dilutions for each experiment.[3] |
| 5. I am not seeing a decrease in histone H3 (Ser10) phosphorylation after treatment. What should I do? | - Treatment Duration: The inhibition of histone H3 phosphorylation can be a rapid event. You may need to assess earlier time points (e.g., 1-6 hours) after treatment. - Antibody Quality: Ensure the primary antibody for phosphorylated histone H3 (Ser10) is specific and of high quality. - Western Blot Protocol: Optimize your western blot protocol, including lysis buffer conditions and antibody concentrations. |
| 6. Is this compound expected to have off-target effects? | This compound, based on its analog Barasertib, is a highly selective inhibitor for Aurora B kinase.[2][3] It shows significantly less activity against Aurora A kinase and a panel of other kinases, suggesting minimal off-target effects at effective concentrations.[4] However, at very high concentrations, some off-target activity, including inhibition of Aurora A, may be observed.[8][9] |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (based on Barasertib/AZD1152-HQPA).
Table 1: In Vitro Inhibitory Activity
| Target | IC50 / Ki | Reference(s) |
| Aurora B Kinase | IC50: 0.37 nM | [2][3] |
| Aurora B Kinase | Ki: 0.36 nmol/L | [4] |
| Aurora A Kinase | Ki: 1,369 nmol/L | [4] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line Type | Assay | Endpoint | IC50 / Effect | Reference(s) |
| Small Cell Lung Cancer (SCLC) | MTS Assay | Growth Inhibition | IC50 < 50 nM in sensitive lines | [1] |
| Acute Myeloid Leukemia (AML) | Cell Cycle Analysis | Polyploidy | Increased 4N and >4N DNA content | [6] |
| Colorectal Cancer (SW620) | In vivo | Phenotypic Analysis | 2.3-fold increase in polyploid cells | [4] |
| Glioblastoma | Cell Viability | Cytotoxicity | 5-75 nM induces cell death | [10] |
Key Experimental Protocols
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 72-120 hours).[1]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression and to quantify the induction of polyploidy.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate the cell populations based on their DNA content (Sub-G1, G1, S, G2/M, and >G2/M for polyploidy).
Western Blot for Phospho-Histone H3 (Ser10)
Objective: To determine the effect of this compound on the phosphorylation of histone H3, a direct substrate of Aurora B kinase.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 1, 6, or 24 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to confirm equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. haematologica.org [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. A field guide to Aurora kinase inhibitors: an oocyte perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rep.bioscientifica.com [rep.bioscientifica.com]
- 10. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZD3147 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD3147 in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active dual inhibitor of mTORC1 and mTORC2, with an IC50 of 1.5 nM for the mTOR kinase.[1] By inhibiting both complexes, this compound blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[2][3][4] This dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-specific inhibitors.[5]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly cell-line dependent. It is strongly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, a broad starting range from 0.1 nM to 1 µM is advisable. For example, the IC50 for cell viability has been reported as 0.88 nM in the Kelly neuroblastoma cell line and 662.4 nM in the IMR-32 neuroblastoma cell line.[1]
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time will vary depending on the cell line's doubling time and the specific research question. For cell viability and proliferation assays, a longer treatment duration of 48 to 72 hours is typically required to observe significant effects. For signaling studies, such as assessing the phosphorylation of mTOR targets, a much shorter incubation of 1 to 6 hours may be sufficient. A time-course experiment is recommended to determine the optimal endpoint for your assay.
Q4: Which cell viability assay is best to use with this compound?
A4: Several common cell viability assays can be used with this compound, each with its own advantages and disadvantages. The most common are metabolic assays like MTT, MTS, and XTT, which measure the metabolic activity of viable cells. Alternatively, cytotoxicity assays that measure membrane integrity, such as the LDH release assay, can be employed. It is crucial to select an assay that is compatible with your cell type and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Inaccurate pipetting: Errors in dispensing cells, media, or this compound. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells for experimental samples; fill them with sterile media or PBS to create a humidity barrier. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| IC50 value is significantly different from published values | 1. Different cell line passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Variations in experimental conditions: Differences in cell seeding density, serum concentration, or incubation time. 3. Assay-specific interference: The inhibitor may interfere with the chemistry of the viability assay. | 1. Use low-passage, authenticated cell lines. 2. Standardize your experimental protocol and document all parameters carefully. 3. Run a cell-free control with the inhibitor and the assay reagent to check for direct chemical interactions. |
| No significant effect on cell viability observed | 1. Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short. 2. Cell line resistance: The chosen cell line may be insensitive to mTOR inhibition. 3. Compound inactivity: The this compound stock solution may have degraded. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Confirm mTOR pathway activity in your cell line by assessing the phosphorylation of downstream targets like Akt, S6K, and 4E-BP1 via Western blot. 3. Prepare fresh stock solutions of this compound and store them appropriately. |
| Increased viability at high concentrations (Hormesis-like effect) | 1. Off-target effects: At high concentrations, kinase inhibitors can have unintended targets. 2. Assay interference: The compound may have a colorimetric or fluorescent interference with the assay at high concentrations. | 1. Test a wider range of concentrations to fully characterize the dose-response curve. If the effect persists, consider investigating potential off-target effects. 2. Run cell-free controls to rule out assay interference. |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound. It is important to note that these values are cell-line specific and should be used as a reference for establishing an appropriate concentration range for your experiments.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (mTOR kinase) | 1.5 nM | mTORC1/mTORC2 | [1] |
| IC50 (Cell Viability) | 0.88 nM | Kelly (neuroblastoma) | [1] |
| IC50 (Cell Viability) | 662.4 nM | IMR-32 (neuroblastoma) | [1] |
Experimental Protocols
Cell Viability Assay using MTT
This protocol provides a step-by-step guide for determining the effect of this compound on the viability of adherent cells using a standard MTT assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common approach is a 2- or 3-fold dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells. Each condition should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for a cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
AZD3147 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with AZD3147 in aqueous solutions during their experiments. The following information is based on the known chemical properties of this compound and general best practices for handling poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The discovery of this compound involved an optimization campaign to improve aqueous solubility, suggesting that like many kinase inhibitors, it has inherently low solubility in aqueous media.[1][2][3] While specific quantitative data in various aqueous buffers is not readily published, it is classified as a compound that is more soluble in organic solvents like DMSO and ethanol (B145695).[4]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, it is crucial to control the final concentration of DMSO and the rate of mixing.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial stock solutions, high-purity, anhydrous DMSO is recommended. A stock concentration of 10 mM in DMSO is a common starting point. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common solvent for creating high-concentration stock solutions, ethanol is another option where this compound has some solubility.[4] However, the final concentration of ethanol in your aqueous solution should be kept low to avoid affecting your experimental system. For certain applications, dilute hydrochloric acid might also be a possibility, though its compatibility with your assay needs to be verified.[4]
Troubleshooting Guide
Issue 1: Precipitation upon dilution in aqueous buffer
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration Gradually: While it's important to keep the final DMSO concentration low (ideally below 0.5%) to minimize effects on cells or enzymes, a certain amount is necessary to maintain solubility. Instead of a single large dilution, perform serial dilutions.
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your DMSO stock in your aqueous buffer. This can help to acclimate the compound to the aqueous environment more gradually.
-
Optimize Mixing: When adding the this compound stock to the aqueous buffer, vortex or mix the solution continuously to ensure rapid and uniform dispersion. Avoid adding the stock solution as a single drop to an unstirred buffer.
-
Consider Warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility. However, ensure that this compound is stable at this temperature for the duration of your experiment.
-
Issue 2: Inconsistent results in cell-based assays
-
Possible Cause: Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the cell culture medium over time.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the treatment to your cells, and after a period of incubation, visually inspect the media for any signs of precipitation or cloudiness.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution. It is critical to first test the surfactant's effect on your specific cell line to ensure it does not cause toxicity or other undesired effects.
-
Formulation with Excipients: For more complex in vitro or in vivo studies, consider formulating this compound with solubility-enhancing excipients such as cyclodextrins or encapsulating it in micelles.[5][6]
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | < 100 mM | [4] |
| Ethanol | > 1 mg/ml | [4] |
| Hydrochloric Acid | < 100 mM | [4] |
Note: The provided data is qualitative. Quantitative solubility in aqueous buffers is highly dependent on the specific buffer composition, pH, and temperature. It is recommended to determine the kinetic or thermodynamic solubility in your specific experimental buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 517.67 g/mol ).
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, TRIS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider optimizing the protocol by adjusting the final concentration or using a solubility enhancer.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. In vitro release of the mTOR inhibitor rapamycin from poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: AZD3147 Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of AZD3147 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. For the solid powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Q2: My this compound solution has changed color. What does this indicate?
A2: A change in the color of your this compound solution may suggest chemical degradation, potentially due to oxidation. Thiourea-containing compounds can be susceptible to oxidation. It is recommended to discard the solution and prepare a fresh one from a solid stock. To minimize oxidation, consider using degassed solvents and storing solutions under an inert gas like argon or nitrogen.
Q3: I observe precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. This indicates that the aqueous solubility of this compound has been exceeded. To address this, you can try lowering the final concentration of this compound in your assay. Additionally, ensure the pH of your buffer is within a range that favors the solubility of this compound.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can potentially compromise the stability of your this compound stock solution. Each cycle can introduce moisture, which may affect the stability of the compound in DMSO. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity over time in cell culture | Degradation of this compound in the culture medium at 37°C. | - Replenish the media with freshly prepared this compound at regular intervals. - Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate. |
| Inconsistent results between experiments | - Degradation of the stock solution. - Inaccurate concentration due to solvent evaporation or water absorption by DMSO. | - Prepare fresh stock solutions regularly. - Use high-quality, anhydrous DMSO. - Aliquot stock solutions to minimize handling. |
| Formation of unknown peaks in HPLC analysis of the experimental sample | Degradation of this compound into one or more new chemical entities. | - Conduct a forced degradation study to identify potential degradation products. - Adjust experimental conditions (e.g., pH, light exposure) to minimize degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions of this compound at the desired final concentration (e.g., 10 µM) in the cell culture medium.
-
Incubate the working solutions at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solutions.
-
Immediately quench the degradation process by adding an equal volume of cold acetonitrile to the collected aliquots to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by HPLC. A common method is reverse-phase HPLC with UV detection. The mobile phase could be a gradient of water and acetonitrile, with or without a modifier like formic acid.
-
Quantify the remaining this compound at each time point by measuring the peak area from the HPLC chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for this compound Stability Assessment
References
AZD3147 Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to AZD3147 in cancer cells. As a potent and selective dual inhibitor of mTORC1 and mTORC2, understanding and overcoming resistance to this compound is critical for its successful application in oncology research and development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2.[1][2] It belongs to a class of morpholinopyrimidine compounds that act as ATP-competitive inhibitors of mTOR kinase. By inhibiting both mTORC1 and mTORC2, this compound blocks downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism, making it a promising anti-cancer agent.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to mTOR inhibitors in general can be broadly categorized into several key areas:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through genetic alterations in key pathway components.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for mTOR inhibition by upregulating alternative pro-survival signaling pathways.
-
Alterations in Downstream Effectors and Survival Proteins: Changes in the expression or activity of proteins that regulate apoptosis and cell cycle can confer resistance.
Q3: What are the known genetic alterations in the PI3K/AKT/mTOR pathway that can cause resistance?
A3: Mutations in genes encoding components of the mTOR pathway can lead to constitutive activation, rendering inhibitors less effective. Key genes to investigate include MTOR, TSC1, and TSC2. Studies on other mTOR inhibitors, such as everolimus, have shown that mutations in these genes are more frequently observed in patients who benefit from the therapy, suggesting that while they confer sensitivity initially, secondary mutations could drive resistance.
Q4: Which bypass signaling pathways are most commonly activated in response to mTOR inhibition?
A4: The most frequently observed bypass mechanism is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of receptor tyrosine kinases (RTKs) like EGFR and HER2, which in turn activate the MAPK pathway to promote cell survival and proliferation.
Q5: Can changes in apoptosis-related proteins contribute to this compound resistance?
A5: Yes, upregulation of anti-apoptotic proteins is a known mechanism of resistance to cancer therapies. For mTOR inhibitors, increased expression of proteins like survivin has been observed in resistant cell lines. Survivin can inhibit caspase activity and promote cell survival, thereby counteracting the pro-apoptotic effects of mTOR inhibition.
Troubleshooting Guide
This guide provides a step-by-step approach to investigating potential resistance to this compound in your cancer cell lines.
Problem: Decreased cell viability and proliferation in response to this compound treatment over time.
Possible Cause 1: Acquired mutations in the mTOR signaling pathway.
-
Troubleshooting Steps:
-
Sequence Key Genes: Perform targeted sequencing (e.g., Sanger or Next-Generation Sequencing) of the MTOR, TSC1, and TSC2 genes in your resistant cell line and compare to the parental (sensitive) line.
-
Functional Validation: If mutations are identified, use techniques like site-directed mutagenesis to introduce these mutations into the parental cell line to confirm their role in conferring resistance.
-
Possible Cause 2: Activation of the MAPK bypass pathway.
-
Troubleshooting Steps:
-
Assess Protein Phosphorylation: Use Western blotting to examine the phosphorylation status of key MAPK pathway proteins, such as MEK and ERK, in both sensitive and resistant cells treated with this compound. An increase in p-MEK and p-ERK in resistant cells would indicate pathway activation.
-
Combination Treatment: Test the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor (e.g., ulixertinib) in your resistant cell line. A synergistic effect would support the role of MAPK activation in resistance.
-
Possible Cause 3: Upregulation of pro-survival proteins.
-
Troubleshooting Steps:
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of anti-apoptotic proteins, such as survivin, Mcl-1, and Bcl-xL, between sensitive and resistant cells.
-
Inhibit Survival Proteins: If upregulation of a specific survival protein is observed, use siRNA or a specific small molecule inhibitor to target that protein in combination with this compound to see if sensitivity can be restored.
-
Quantitative Data Summary
The following tables summarize the frequency of mutations in the PI3K/AKT/mTOR pathway observed in cancers, which can be relevant for understanding potential resistance to this compound.
Table 1: Frequency of PI3K/AKT/mTOR Pathway Alterations in Refractory Breast Cancer
| Gene | Prevalence of Mutation |
|---|---|
| PIK3CA | 51.3% |
| Any gene in the pathway | 66.7% |
Table 2: Frequency of TSC1/TSC2/MTOR Mutations and Clinical Benefit with Everolimus
| Patient Cohort | Frequency of TSC1/TSC2/MTOR Mutations |
|---|---|
| Patients with clinical benefit | 31.8% |
| Patients with no clinical benefit | 0% |
Experimental Protocols
Western Blotting for mTOR and MAPK Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins in the mTOR and MAPK signaling pathways.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-survivin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to drug treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Site-Directed Mutagenesis
This protocol is for introducing specific mutations into a plasmid to functionally validate their role in resistance.
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the designed primers.
-
Template Digestion: Digest the parental (non-mutated) DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and confirm the presence of the desired mutation by DNA sequencing.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
Navigating AZD3147 Experiments: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with AZD3147, a potent and selective dual inhibitor of mTORC1 and mTORC2. Addressing the potential for inconsistent experimental results, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure the reliability and reproducibility of your findings.
Understanding this compound
This compound is an orally active and highly selective inhibitor of both mTORC1 and mTORC2, with a reported IC50 of 1.5 nM.[1] Its mechanism of action involves the direct inhibition of mTOR kinase activity, which in turn affects downstream signaling pathways crucial for cell growth, proliferation, and survival. This dual inhibition is a key feature of this compound, distinguishing it from earlier generation mTOR inhibitors like rapamycin.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during experiments with this compound.
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. For example, the IC50 in Kelly neuroblastoma cells is 0.88 nM, while in IMR-32 cells, it is 662.4 nM.[1] It is crucial to establish a baseline IC50 for your specific cell line.
-
Assay Method: The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the results. Some compounds may interfere with the assay reagents, leading to inaccurate readings.[2][3] It is recommended to validate findings using an alternative method.
-
Experimental Conditions: Variations in cell seeding density, serum concentration, and incubation time can significantly impact results.[2] Strict adherence to a standardized protocol is essential for reproducibility.
-
Compound Solubility and Stability: Improper dissolution or degradation of this compound in culture media can lead to lower effective concentrations.
Q2: How should I prepare and store this compound for cell culture experiments?
Proper handling of this compound is critical for maintaining its potency.
-
Solubility: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.
-
Working Dilutions: To avoid precipitation when adding to aqueous culture media, it is advisable to make serial dilutions of the DMSO stock in DMSO first, before adding the final dilution to your media. The final DMSO concentration in the culture media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.[4] For working dilutions in culture media, it is best to prepare them fresh for each experiment.[5]
Q3: I am not seeing the expected inhibition of downstream mTOR signaling in my Western blot analysis. What could be the problem?
Several factors can contribute to a lack of observable downstream inhibition:
-
Suboptimal Antibody Performance: Ensure that the primary antibodies for phosphorylated targets like p-AKT (Ser473) and p-S6K (Thr389) are validated and used at the optimal dilution.
-
Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes lead to the activation of compensatory feedback loops, which may mask the inhibitory effect on certain downstream markers.[6][7][8][9]
-
Timing of Lysate Collection: The kinetics of pathway inhibition can vary. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Technical Issues: Incomplete protein transfer, improper antibody incubation, or issues with substrate detection can all lead to weak or absent signals.
Q4: My flow cytometry results for cell cycle analysis after this compound treatment are variable. How can I improve consistency?
For consistent flow cytometry data:
-
Standardized Staining Protocol: Use a consistent protocol for cell fixation, permeabilization, and staining to minimize variability between samples.
-
Appropriate Controls: Include unstained, single-color, and biological controls to properly set up the instrument and interpret the data.
-
Cell Handling: Avoid harsh enzymatic treatments for cell detachment, as this can affect cell surface markers and viability. Ensure a single-cell suspension before analysis to prevent clumps from affecting the results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to promote standardized practices.
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated mTOR pathway proteins (e.g., p-AKT Ser473, AKT, p-S6K Thr389, S6K). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Kelly | Neuroblastoma | 0.88[1] |
| IMR-32 | Neuroblastoma | 662.4[1] |
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified mTOR signaling pathway and the points of inhibition by this compound.
By providing this comprehensive resource, we aim to empower researchers to overcome common experimental hurdles and generate high-quality, reproducible data in their studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A systematic analysis of signaling reactivation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AZD3147 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD3147 in animal models. The information is tailored for scientists and drug development professionals to facilitate successful in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the in vivo administration of this compound.
Q1: What is a suitable vehicle for the oral administration of this compound in mice?
A1: While a specific vehicle for this compound is not explicitly documented in publicly available literature, a common formulation for mTOR inhibitors with poor water solubility, such as everolimus (B549166), can be adapted. A recommended starting point is a solution of 10% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) .[1] Alternatively, for oral gavage, aqueous solutions of cellulose (B213188) derivatives like 0.5% methylcellulose (B11928114) (MC) are often well-tolerated in animals.[2] It is crucial to assess the solubility and stability of this compound in the chosen vehicle before starting in vivo studies.
Q2: I am observing inconsistent results in my animal studies. What could be the cause?
A2: Inconsistent results with mTOR inhibitors like this compound can stem from several factors:
-
Formulation Issues: Ensure this compound is fully solubilized and stable in the vehicle. Inadequate solubilization can lead to variable dosing.[3][4] Highly viscous solutions should be avoided to ensure accurate administration.[4][5]
-
Dosing Regimen: Continuous administration of mTORC1 inhibitors has been shown to induce tolerance and reduce efficacy in mice. An intermittent dosing schedule (e.g., every other day) may prevent this and extend the activity of the compound.[6]
-
Animal Strain and Health: The choice of animal strain can influence experimental outcomes. It is recommended to use the same strain for both toxicity and efficacy studies.[7] The overall health of the animals is also critical; poorly handled or stressed animals can have poor health outcomes, affecting the results.[7]
-
Feedback Loop Activation: Inhibition of mTORC1 can lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, which may counteract the intended therapeutic effect.[8]
Q3: What are the potential toxicities or off-target effects of this compound in animal models?
A3: Specific toxicity data for this compound in animal models is not extensively published. However, based on the mechanism of action of mTOR inhibitors, potential toxicities could be related to the inhibition of the PI3K/mTOR pathway, which can induce apoptosis and autophagy.[8] Dual PI3K/mTOR inhibitors may have an increased likelihood of toxicity.[8] General toxicity studies in animal models for drug development typically involve histopathological examination of organs and biochemical assessments of blood and urine to identify any adverse effects.[9] It is important to note that preclinical animal models are not always perfect predictors of human toxicities.[10]
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: To confirm target engagement of this compound in vivo, you can perform pharmacodynamic studies. This involves collecting tumor or tissue samples from treated animals at various time points after administration and analyzing the phosphorylation status of downstream targets of mTORC1 and mTORC2. Key biomarkers to assess include phosphorylated S6 ribosomal protein (p-S6) for mTORC1 activity and phosphorylated Akt at serine 473 (p-Akt Ser473) for mTORC2 activity. A reduction in the phosphorylation of these proteins would indicate successful target inhibition.[11]
Quantitative Data
The following table summarizes the available pharmacokinetic parameters for this compound in mouse and dog models.
| Parameter | Mouse | Dog |
| Clearance (CL) (mL/min/kg) | 78 | 16 |
| Volume of Distribution (Vss) (L/kg) | 2.3 | 2.2 |
| Half-life (t1/2) (h) | 0.9 | 1.9 |
| Oral Bioavailability (F%) | 61 | 73 |
Data sourced from MedChemExpress and may not have been independently confirmed.
Experimental Protocols
Detailed Protocol for Oral Administration of an mTOR Inhibitor in Mice
This protocol is adapted from a study using the mTOR inhibitor everolimus and can be used as a starting point for this compound administration.[6][12]
1. Materials:
- This compound
- Vehicle (e.g., 10% N,N-Dimethylacetamide, 40% Propylene Glycol, 40% Polyethylene Glycol 400)
- Sterile PBS
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Animal balance
2. Procedure:
- Formulation Preparation:
- Accurately weigh the required amount of this compound.
- Prepare the vehicle solution in a sterile container.
- Add the this compound to the vehicle and vortex or sonicate until fully dissolved. Prepare fresh on the day of dosing.
- Animal Dosing:
- Weigh each mouse to determine the correct dosing volume. The typical oral gavage volume for mice is 5-10 mL/kg.[2]
- Gently restrain the mouse.
- Insert the gavage needle carefully into the esophagus. Do not force the needle.
- Slowly administer the calculated volume of the this compound formulation.
- Monitor the animal for any signs of distress after administration.
- Dosing Schedule:
- For an intermittent dosing regimen, administer the drug every other day for the duration of the study.[6]
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. gadconsulting.com [gadconsulting.com]
- 6. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 10. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 study of an oral mTORC1/mTORC2 kinase inhibitor (CC-223) for non-pancreatic neuroendocrine tumors with or without carcinoid symptoms | PLOS One [journals.plos.org]
- 12. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD3147 In Vivo Applications
Welcome to the technical support center for AZD3147. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential in vivo toxicities associated with the use of this compound, a potent and selective dual inhibitor of mTORC1 and mTORC2.[1][2]
Due to the limited publicly available in vivo toxicity data for this compound, this guide incorporates information from structurally and functionally related dual mTORC1/mTORC2 inhibitors, AZD8055 and vistusertib (B1684010) (AZD2014), to provide a comprehensive overview of potential challenges and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1][2] By inhibiting both complexes, this compound can block downstream signaling pathways involved in cell growth, proliferation, and survival more comprehensively than mTORC1-selective inhibitors.
Q2: What are the known in vivo toxicities of this compound?
A2: Specific in vivo toxicity data for this compound are not extensively published. However, based on clinical trial data for the closely related dual mTORC1/mTORC2 inhibitor AZD8055, the dose-limiting toxicities (DLTs) are primarily reversible, grade 3 elevations in liver transaminases (ALT and AST).[3] The maximum tolerated dose (MTD) for AZD8055 in humans was established at 90 mg twice daily.[3] Other common adverse events included fatigue.[3] For vistusertib (AZD2014), another related compound, common adverse events in clinical trials included nausea, fatigue, hypophosphatemia, diarrhea, anorexia, dry mouth, and hypertriglyceridemia.[4]
Q3: What are the potential class-related toxicities of dual mTORC1/mTORC2 inhibitors?
A3: As a class, mTOR inhibitors are associated with a range of potential toxicities. These can include metabolic abnormalities (e.g., hyperglycemia, hyperlipidemia), dermatologic effects (e.g., rash, stomatitis), and hematologic changes. Close monitoring of these parameters in preclinical studies is recommended.
Q4: Are there any established strategies to mitigate this compound-related toxicities in vivo?
A4: While specific mitigation strategies for this compound are not defined, general approaches for managing mTOR inhibitor-associated toxicities can be applied. These include careful dose selection based on preclinical dose-range finding studies, monitoring of liver function and metabolic parameters, and supportive care for dermatologic reactions. For stomatitis, topical corticosteroids have been shown to be effective.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated Liver Enzymes (ALT, AST) | On-target or off-target hepatotoxicity, a known class effect of some mTOR inhibitors. | - Monitor liver enzymes regularly during the study.- Consider dose reduction or intermittent dosing schedules.- Perform histopathological analysis of liver tissue at study termination to assess for liver damage. |
| Significant Weight Loss in Animals | - Tumor burden.- Drug-induced anorexia or gastrointestinal toxicity.- Systemic toxicity. | - Monitor animal body weight and food intake regularly.- Ensure proper hydration and nutrition.- If significant weight loss persists, consider dose reduction or termination of the experiment for that animal. |
| Skin Rash or Dermatitis | Common side effect of mTOR inhibitors. | - Visually inspect animals for any skin abnormalities.- Consider topical application of a mild corticosteroid if the condition is severe and impacting animal welfare, in consultation with veterinary staff. |
| Mouth Sores (Stomatitis) | Known class effect of mTOR inhibitors. | - Visually inspect the oral cavity of animals for any lesions.- Provide soft food to minimize discomfort.- In severe cases, consult with veterinary staff regarding palliative care. |
| Hyperglycemia or Hyperlipidemia | Metabolic effects associated with mTOR inhibition. | - Monitor blood glucose and lipid levels.- Consider the impact on the experimental model and endpoints. |
Data Presentation
Table 1: Summary of Clinical Adverse Events for the Related Dual mTORC1/mTORC2 Inhibitor AZD8055 [3]
| Adverse Event | Frequency | Severity |
| Increased Alanine Aminotransferase (ALT) | 22% | Grade 3 (Dose-Limiting) |
| Increased Aspartate Aminotransferase (AST) | 22% | Grade 3 (Dose-Limiting) |
| Fatigue | 16% | Not specified |
Table 2: Summary of Common Adverse Events for the Related Dual mTORC1/mTORC2 Inhibitor Vistusertib (AZD2014) [4]
| Adverse Event | Frequency (>10%) |
| Nausea | 54% |
| Fatigue | 36% |
| Hypophosphatemia | 29% |
| Diarrhea | 14% |
| Anorexia | 14% |
| Dry Mouth | 14% |
| Hypertriglyceridemia | 14% |
Experimental Protocols
General Protocol for In Vivo Toxicity Assessment of a Novel Kinase Inhibitor (Illustrative Example)
This protocol provides a general framework. Specific parameters should be optimized for this compound based on its physicochemical properties and any preliminary in vitro data.
-
Dose Formulation:
-
Prepare the dosing formulation of this compound in a suitable vehicle. The choice of vehicle should be based on the solubility and stability of the compound. Common vehicles include saline, corn oil, or aqueous solutions with solubilizing agents like PEG400 or DMSO (at low concentrations).
-
Ensure the final formulation is sterile if administered parenterally.
-
-
Animal Model:
-
Select an appropriate animal model (e.g., mice or rats of a specific strain). The choice will depend on the research question and the tumor model being used (if applicable).
-
Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
-
Dose-Range Finding Study (Acute Toxicity):
-
Administer single escalating doses of this compound to small groups of animals.
-
Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and physical appearance) at regular intervals for at least 72 hours.
-
Record body weights daily.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.
-
-
Repeat-Dose Toxicity Study (Sub-chronic):
-
Based on the MTD from the acute toxicity study, select multiple dose levels (e.g., low, medium, and high) for a repeat-dose study.
-
Administer this compound daily or on a specified schedule for a defined period (e.g., 14 or 28 days).
-
Include a vehicle control group.
-
Monitor clinical signs and body weights throughout the study.
-
Collect blood samples at specified time points for hematology and clinical chemistry analysis (including liver and kidney function tests).
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a dual inhibitor of mTORC1 and mTORC2.
Caption: General workflow for preclinical in vivo toxicity assessment of a novel compound.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
AZD3147 Technical Support Center: Stability and Handling in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of AZD3147 in various experimental buffer conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: How soluble is this compound in common laboratory solvents?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO is low enough (typically <0.5%) to avoid affecting your experimental system, while still maintaining the solubility of this compound.[1] Precipitation can occur if the compound's solubility limit in the aqueous buffer is exceeded.
Q3: Is there any data on the stability of this compound in different pH buffers?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound across a range of pH buffers. However, like many small molecules, its stability is likely to be pH-dependent.[2][3] It is recommended that researchers perform their own stability assessments in the specific buffers used in their experiments, especially for long-term incubations. A general protocol for assessing stability is provided in the Troubleshooting Guide section.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, small molecules with similar functional groups can be susceptible to hydrolysis and oxidation.[4][5] Forced degradation studies, which involve exposing the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, light, and heat), are typically used to identify potential degradation products and pathways.[5][6]
Troubleshooting Guide
This section provides solutions to common problems researchers may encounter when working with this compound in various buffer systems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The solubility of this compound in the aqueous buffer has been exceeded. | - Increase the final concentration of DMSO in your working solution (be mindful of its effect on your assay).- Prepare a more dilute stock solution in DMSO to lower the final concentration of this compound in the aqueous buffer.- Test the solubility in a small volume before preparing a large batch.- Consider using a different buffer system or adding a solubilizing agent, after verifying its compatibility with your experiment. |
| Loss of compound activity in a long-term experiment. | This compound may be degrading in the experimental buffer over time. | - Perform a stability study of this compound in your specific buffer at the experimental temperature (see Experimental Protocols section).- Prepare fresh working solutions immediately before use.- For very long experiments, consider replenishing the compound at regular intervals. |
| Inconsistent or unexpected experimental results. | This could be due to a variety of factors, including compound instability, incorrect concentration, or interactions with other components in the assay buffer. | - Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).- Confirm the stability of this compound in your complete assay medium.- Run appropriate controls to identify any interfering substances. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Aqueous Buffer
This protocol provides a general framework for determining the stability of this compound in a user-defined buffer.
1. Materials:
- This compound powder
- Anhydrous DMSO
- The aqueous buffer of interest (e.g., Phosphate Buffered Saline, Tris-HCl)
- High-performance liquid chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18) and mobile phases
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Working Solution Preparation: Dilute the DMSO stock solution into the aqueous buffer of interest to a final concentration suitable for your experiments and HPLC analysis (e.g., 10 µM).
- Incubation: Incubate the aqueous working solution at the desired experimental temperature (e.g., 37°C).
- Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution for HPLC analysis. The 0-hour time point serves as the initial concentration.
- HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.[7][8][9]
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Hypothetical Stability Data of this compound in Different Buffers at 37°C
The following table presents hypothetical data to illustrate how stability results could be presented. Note: This is not actual experimental data for this compound.
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Citrate Buffer (pH 5.0) | % Remaining in Carbonate Buffer (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.2 | 95.1 |
| 4 | 97.1 | 98.5 | 90.3 |
| 8 | 94.2 | 97.0 | 81.5 |
| 24 | 85.3 | 92.1 | 60.7 |
| 48 | 72.1 | 85.6 | 42.3 |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound in a given buffer.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
AZD3147 vs. Rapamycin: A Comparative Guide to mTORC1 Inhibition
In the landscape of cell signaling research and therapeutic development, the mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and metabolism. Inhibition of its primary complex, mTORC1, is a key strategy in various disease models, particularly in oncology. This guide provides an in-depth comparison of two prominent mTORC1 inhibitors: the first-generation allosteric inhibitor, rapamycin, and the newer ATP-competitive inhibitor, AZD3147.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between rapamycin and this compound lies in their mechanism of inhibiting the mTOR kinase.
Rapamycin , and its analogs (rapalogs), function as allosteric inhibitors. Rapamycin first forms a complex with the intracellular protein FKBP12.[1][2][3] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, which is adjacent to the catalytic kinase domain.[4][5] This binding event does not block the ATP-binding site directly but sterically hinders mTORC1 from accessing some of its key substrates, leading to a partial and selective inhibition of downstream signaling.[2][6] While highly specific for mTORC1, prolonged treatment with rapamycin can sometimes lead to the disruption of mTORC2 assembly in certain cell types.[4]
This compound is a second-generation mTOR inhibitor that functions as an ATP-competitive inhibitor. It is designed to directly bind to the ATP-binding pocket within the mTOR kinase domain. This direct competition with ATP blocks the catalytic activity of the kinase, preventing the phosphorylation of all downstream targets. A crucial distinction is that this compound is a potent dual inhibitor of both mTORC1 and mTORC2.[7][8][9][10] This dual activity overcomes a key limitation of rapamycin-based therapies, where mTORC1 inhibition can lead to a feedback activation of Akt signaling via loss of a negative feedback loop, a process that requires mTORC2.[8] By inhibiting mTORC2, this compound simultaneously blocks this Akt-mediated survival signal.
Signaling Pathway Inhibition
The diagram below illustrates the mTOR signaling pathway and the distinct points of intervention for rapamycin and this compound. Rapamycin's allosteric inhibition primarily affects mTORC1, while this compound's ATP-competitive mechanism blocks the kinase activity of both mTORC1 and mTORC2.
Quantitative Comparison
The following table summarizes the key quantitative differences in the inhibitory profiles of this compound and rapamycin.
| Feature | This compound | Rapamycin |
| Inhibitor Class | ATP-Competitive Kinase Inhibitor | Allosteric Inhibitor |
| Target Complex(es) | mTORC1 and mTORC2[7][8][10] | Primarily mTORC1[1][4][11] |
| Binding Site | mTOR Kinase Domain (ATP-binding pocket)[6] | FRB Domain (via FKBP12 complex)[4][5] |
| IC50 (mTORC1) | 40.7 nM (in MDA-MB-468 cells)[12] | ~0.1 nM (in HEK293 cells)[1] |
| IC50 (mTORC2) | 5.75 nM (in MDA-MB-468 cells)[12] | Largely insensitive; inhibition is indirect and context-dependent[4][13] |
| IC50 (PI3Kα) | 1,510 nM (selective for mTOR over PI3K)[12] | Not applicable (does not target kinase domain) |
| Effect on Akt S473 Phos. | Direct and potent inhibition[13] | No direct inhibition; can lead to feedback activation[8] |
| Effect on 4E-BP1 Phos. | Complete inhibition[13] | Incomplete inhibition of certain phosphorylation sites[2] |
Experimental Protocols
A standard method to compare the efficacy of this compound and rapamycin is to measure the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 via Western Blotting.
Protocol: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-468 or HEK293) in 6-well plates and allow them to adhere overnight.
-
Starve cells of serum for 4-6 hours to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-100 nM), rapamycin (e.g., 1-100 nM), or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 10% FBS) for 30 minutes to activate the mTOR pathway.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 4-20% gradient SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in the blocking buffer. Key antibodies include:
-
mTORC1 targets: Phospho-S6K (Thr389), S6K, Phospho-4E-BP1 (Thr37/46).
-
mTORC2 target: Phospho-Akt (Ser473).
-
Total protein controls: Akt, 4E-BP1.
-
Loading control: GAPDH or β-actin.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphoprotein levels to their respective total protein levels and then to the loading control.
-
Experimental Workflow
The following diagram outlines the workflow for the comparative Western Blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longevity.direct [longevity.direct]
- 4. mTORC1 - Wikipedia [en.wikipedia.org]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. [agris.fao.org]
A Comparative Guide to AZD3147 and Other Second-Generation mTOR Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of mTOR inhibitors is continually evolving. The advent of second-generation inhibitors, which target the ATP-binding site of the mTOR kinase, has opened new avenues for therapeutic intervention by inhibiting both mTORC1 and mTORC2 complexes. This guide provides a detailed comparison of AZD3147, a potent dual mTORC1/mTORC2 inhibitor, with other notable second-generation inhibitors, supported by experimental data and detailed protocols.
Introduction to Second-Generation mTOR Inhibitors
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism through two distinct complexes: mTORC1 and mTORC2. First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin), allosterically inhibit mTORC1 but have limited effects on mTORC2. This can lead to a feedback activation of Akt signaling, potentially limiting their therapeutic efficacy.
Second-generation mTOR inhibitors were developed to overcome this limitation by competing with ATP in the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2. This dual inhibition is expected to provide a more comprehensive blockade of the mTOR pathway. This guide focuses on this compound in comparison to other key second-generation inhibitors such as AZD8055, Sapanisertib (B612132) (TAK-228), and Gedatolisib.
Performance Comparison of mTOR Inhibitors
The following tables summarize the in vitro potency of this compound and other second-generation mTOR inhibitors across various assays and cell lines. This data has been compiled from multiple preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency Against mTOR Kinase
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | mTORC1/mTORC2 | 1.5 [1] | Selective over PI3K [1] |
| AZD8055 | mTOR | 0.8[2] | ~1,000-fold vs. PI3K isoforms[2] |
| Sapanisertib (TAK-228) | mTORC1/mTORC2 | - | Highly selective |
| Gedatolisib | pan-PI3K/mTOR | PI3Kα: -mTOR: - | Dual inhibitor |
| Torin 1 | mTORC1/mTORC2 | 2 (mTORC1)10 (mTORC2) | >100-fold vs. PI3K |
| OSI-027 | mTORC1/mTORC2 | 22 (mTORC1)65 (mTORC2) | >100-fold vs. PI3Kα, β, γ |
Table 2: Cellular Potency (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Kelly | Neuroblastoma | 0.88 [1] |
| This compound | IMR-32 | Neuroblastoma | 662.4 [1] |
| AZD8055 | TamR (MCF7-derived) | Breast Cancer | 18[3] |
| AZD8055 | MCF7-X | Breast Cancer | 24[3] |
| AZD8055 | T47D-tamR | Breast Cancer | 19[3] |
| Sapanisertib (TAK-228) | RES 186 (72h) | Pediatric Low-Grade Glioma | ~100 (causes 50% cell death)[4] |
| Gedatolisib | Breast Cancer Cell Lines (average) | Breast Cancer | GR50: 12[5] |
Signaling Pathway and Mechanism of Action
Second-generation mTOR inhibitors, including this compound, function by directly inhibiting the kinase activity of mTOR, which is a central node in a complex signaling network.
Experimental Protocols
To ensure reproducibility and accurate comparison of mTOR inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Kinase Assay: Measuring Direct mTOR Inhibition
This protocol is designed to quantify the direct inhibitory effect of a compound on mTOR kinase activity.
-
Reagents and Materials :
-
Recombinant human mTOR protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP and substrate (e.g., a peptide substrate like 4E-BP1)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure :
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x mTOR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of 2x ATP/substrate mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Western Blotting: Assessing Downstream Signaling
This method is used to measure the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., MCF-7, U-87 MG) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the mTOR inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction and Quantification :
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting :
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Akt (Ser473) (mTORC2 substrate)
-
Total Akt
-
Phospho-p70S6K (Thr389) (mTORC1 substrate)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46) (mTORC1 substrate)
-
Total 4E-BP1
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the corresponding total protein levels and then to the loading control.
-
Cell Viability Assay: Determining Antiproliferative Effects
This assay measures the effect of mTOR inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding :
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the mTOR inhibitor. Include wells with vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
-
Incubation :
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement (using MTT) :
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression model.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel mTOR inhibitors.
Clinical Development Status
While preclinical data for this compound is available, its progression into clinical trials is less clear under this specific designation. In contrast, other second-generation mTOR inhibitors have been or are currently being evaluated in clinical studies.
-
Sapanisertib (TAK-228) : Has been investigated in multiple Phase 1 and 2 clinical trials for various solid tumors, including renal, endometrial, and bladder cancer.[6]
-
Gedatolisib : Is being evaluated in several clinical trials, including Phase 3 studies for HR+/HER2- advanced breast cancer.[7]
-
AZD8055 : Has been in Phase 1 clinical trials.[2]
Conclusion
This compound demonstrates potent dual inhibition of mTORC1 and mTORC2, positioning it as a strong candidate within the class of second-generation mTOR inhibitors. Its high potency in biochemical and cellular assays is comparable to other well-characterized inhibitors like AZD8055. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies. As the field continues to advance, the comprehensive inhibition of the mTOR pathway by dual mTORC1/mTORC2 inhibitors holds significant promise for overcoming the limitations of first-generation agents and improving therapeutic outcomes in oncology. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these promising compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Antimigratory Effects of mTOR Inhibitors in Paediatric Low-grade Gliomas Models. A Comparison between Rapamycin and Sapanisertib [gavinpublishers.com]
- 5. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Rise of Dual mTORC1/mTORC2 Inhibitors: A Comparative Guide to Next-Generation Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology. First-generation mTOR inhibitors, known as rapalogs (e.g., everolimus (B549166), temsirolimus), allosterically inhibit mTOR Complex 1 (mTORC1), but have shown limited efficacy in many cancers due to feedback activation of AKT signaling via mTOR Complex 2 (mTORC2). This has spurred the development of second-generation, ATP-competitive dual mTORC1/mTORC2 inhibitors. This guide provides a comparative analysis of these next-generation inhibitors, with a focus on preclinical and clinical validation in various cancer subtypes.
While the query focused on AZD3147, publicly available data on this specific compound is limited to its discovery as a potent and selective dual mTORC1/mTORC2 inhibitor.[1][2] Therefore, this guide will leverage data from other well-characterized dual mTORC1/mTORC2 inhibitors such as AZD2014, sapanisertib (B612132) (TAK-228), and OSI-027 as representative examples of this class of drugs, comparing their performance against first-generation inhibitors.
Performance Comparison: Dual mTORC1/mTORC2 Inhibitors vs. Rapalogs
Dual mTORC1/mTORC2 inhibitors have demonstrated theoretical advantages over rapalogs by providing a more complete blockade of the mTOR pathway.[3] Preclinical studies have consistently shown their superiority in inhibiting cancer cell proliferation and inducing apoptosis in a variety of cancer cell lines.
Preclinical Efficacy in Cancer Cell Lines
| Drug Class | Representative Drug | Cancer Subtype | Cell Line(s) | Key Findings |
| Dual mTORC1/mTORC2 Inhibitor | AZD2014 | Renal Cell Carcinoma | 786-0 | Significantly higher inhibition of cell survival and growth compared to rapamycin and everolimus. |
| Hepatocellular Carcinoma | HCCLM3, Huh-7, HepG2 | More profound antiproliferative activity than rapamycin in a dose-dependent manner.[4] | ||
| Ovarian Cancer | A2780CisR | Additive growth inhibition when combined with paclitaxel.[5] | ||
| Prostate Cancer (CRPC) | Docetaxel-sensitive and -resistant lines | More efficient than rapamycin in inducing apoptosis and inhibiting migration. | ||
| Dual mTORC1/mTORC2 Inhibitor | Sapanisertib (TAK-228) | Bladder Cancer | Multiple cell lines | Strong inhibition of cell proliferation.[6] |
| Pancreatic Neuroendocrine Tumors | Patient-derived xenograft (PDX) models | Caused tumor shrinkage in most everolimus-resistant tumors.[7] | ||
| Dual mTORC1/mTORC2 Inhibitor | OSI-027 | Pancreatic Cancer | PANC-1, MIA PaCa-2 | Inhibited survival and growth of primary and transformed pancreatic cancer cells.[8] |
| Various Cancers | Rapamycin-sensitive and -insensitive cell lines | Potently inhibited proliferation and induced cell death in cell lines with activated PI3K–AKT signaling.[9][10] | ||
| mTORC1 Inhibitor (Rapalog) | Everolimus/Rapamycin | Renal Cell Carcinoma | 786-0 | Less effective at inhibiting cell survival and growth compared to AZD2014.[11] |
| Hepatocellular Carcinoma | HCCLM3, Huh-7, HepG2 | Less potent antiproliferative activity compared to AZD2014.[4] |
Clinical Trial Data: A Head-to-Head Comparison in Renal Cell Carcinoma
A randomized phase 2 clinical trial directly compared the efficacy of the dual mTORC1/mTORC2 inhibitor AZD2014 against the rapalog everolimus in patients with metastatic clear cell renal cell carcinoma (mRCC) that was refractory to VEGF-targeted therapy.[1][3][12][13][14]
| Parameter | AZD2014 (Dual mTORC1/mTORC2 Inhibitor) | Everolimus (mTORC1 Inhibitor) | p-value |
| Median Progression-Free Survival (PFS) | 1.8 - 2.0 months | 4.6 - 5.8 months | <0.05 |
| Progression of Disease as Best Response | 65% - 69% | 13% - 18% | <0.05 |
| Response Rate | 0% | 12% | - |
| Grade 3-4 Adverse Events | 30% - 35% | 48% - 59% | 0.3 |
Despite the strong preclinical rationale, the clinical trial was stopped early due to the inferior efficacy of AZD2014 compared to everolimus in this patient population.[1][12][13] The progression-free survival and overall survival were significantly shorter for patients receiving AZD2014.[1][12] However, AZD2014 demonstrated a more favorable safety profile with fewer high-grade adverse events.[3][12]
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway: mTORC1 vs. Dual mTORC1/mTORC2 Inhibition
The following diagram illustrates the mTOR signaling pathway and highlights the distinct mechanisms of action of rapalogs and dual mTORC1/mTORC2 inhibitors.
Caption: mTOR signaling pathway illustrating inhibition points of rapalogs and dual inhibitors.
Representative Experimental Workflow: In Vitro Efficacy Assessment
The following diagram outlines a typical workflow for assessing the in vitro efficacy of an mTOR inhibitor in cancer cell lines.
Caption: A standard workflow for evaluating the in vitro efficacy of mTOR inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of the mTOR inhibitor for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for mTOR Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, phospho-AKT, phospho-S6K1, and total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Tumor Xenograft Model
This protocol describes the use of immunodeficient mice to evaluate the in vivo antitumor efficacy of a drug.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the mTOR inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the drug.
Conclusion
Dual mTORC1/mTORC2 inhibitors represent a rational and promising strategy to overcome the limitations of first-generation rapalogs. Preclinical data across a wide range of cancer subtypes consistently demonstrate their superior anti-proliferative and pro-apoptotic activity. However, the unexpected clinical trial results of AZD2014 in renal cell carcinoma highlight the complexity of translating preclinical findings to clinical efficacy. Further research is needed to identify predictive biomarkers and optimal patient populations for this class of drugs. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and validation of novel dual mTOR inhibitors in the quest for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
Cross-Validation of AZD3147 Effects with Genetic mTOR Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor AZD3147 and genetic knockdown of mTOR, offering an objective analysis of their effects on the mTOR signaling pathway and cellular processes. The information presented is supported by experimental data to aid in the design and interpretation of studies in cancer research and drug development.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct complexes, mTORC1 and mTORC2, making it a prime target for cancer therapy.[1][2] this compound is a potent and selective dual inhibitor of both mTORC1 and mTORC2.[3] An alternative approach to inhibiting mTOR function is through genetic knockdown, typically using small interfering RNA (siRNA), which leads to the degradation of mTOR mRNA and a subsequent reduction in mTOR protein levels.[4] This guide cross-validates the effects of this compound with those of genetic mTOR knockdown to provide a clearer understanding of their comparative efficacy and mechanisms of action.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and mTOR siRNA on various cancer cell lines, focusing on cell viability, downstream signaling, and cell cycle progression.
Table 1: Comparative Effects on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | mTOR siRNA Effect on Viability | Citation(s) |
| Hep-2 | Laryngeal Carcinoma | Dose-dependent inhibition | Not specified | [5] |
| HLE B3 | Lens Epithelial Cells | Not specified | 15.2% inhibition at 48h, 21.3% at 72h | |
| NCI-H1155 | Lung Cancer | Not specified | Significant suppression of proliferation | [4] |
| SK-RG | Neuroblastoma | Not specified | Significant inhibition of proliferation | [6] |
| Various | Various | Not specified in provided abstracts | Not specified | [7][8][9][10] |
Table 2: Effects on Downstream mTOR Signaling
| Intervention | Downstream Target | Effect | Quantitative Change | Citation(s) |
| This compound | p-4E-BP1 | Inhibition | Marked reduction | [5][11] |
| p-S6K | Inhibition | Marked reduction | [11] | |
| p-Akt (Ser473) | Inhibition | Marked reduction | [11] | |
| mTOR siRNA | p-p70S6K | Inhibition | 48.1% reduction at 72h | |
| p-Akt | Inhibition | 39.0% reduction at 72h | ||
| p-4E-BP1 | Inhibition | Not specified | [4] | |
| mTOR mRNA | Reduction | 62.8% decrease at 72h |
Table 3: Impact on Cell Cycle and Apoptosis
| Intervention | Effect on Cell Cycle | Effect on Apoptosis | Citation(s) |
| This compound | G1 arrest | Induction | [5] |
| mTOR siRNA | G0/G1 arrest | Induction | [6][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of comparative studies.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[14]
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15]
-
Treatment: Treat cells with various concentrations of this compound or transfect with mTOR siRNA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Read the absorbance at 570 nm using a plate reader.
mTOR siRNA Transfection
This protocol describes the transient transfection of siRNA to knockdown mTOR expression.
Materials:
-
mTOR siRNA duplexes and a non-targeting control siRNA
-
Serum-free cell culture medium
-
Transfection reagent (e.g., Lipofectamine)
-
6-well plates
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free normal growth medium and incubate until 60-80% confluent.[16]
-
Prepare siRNA-Lipid Complex:
-
Transfection: Wash cells with serum-free medium. Add the siRNA-lipid complex to the cells and incubate for 5-7 hours at 37°C.[16]
-
Post-Transfection: Add antibiotic-free normal growth medium and incubate for 24-72 hours before analysis.
Western Blotting for mTOR Pathway Proteins
This protocol is for the detection of total and phosphorylated mTOR pathway proteins.[17]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-p-mTOR, anti-p70S6K, anti-p-p70S6K, anti-4E-BP1, anti-p-4E-BP1, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.[18]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Visualizing Pathways and Workflows
The following diagrams illustrate the mTOR signaling pathway, a typical experimental workflow for comparing this compound and mTOR siRNA, and the logical framework for their cross-validation.
Caption: The mTOR signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Caption: Logical framework for cross-validation.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-small cell lung carcinoma therapy using mTOR-siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of mTORC1/2 Inhibitors: AZD3147 vs. AZD8055
A Head-to-Head Look at Two Potent Dual mTORC1 and mTORC2 Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway remains a critical focus for drug development. Dysregulation of this pathway is a common feature in a wide array of human cancers, making mTOR a prime target for therapeutic intervention. Within this domain, dual inhibitors of mTOR complex 1 (mTORC1) and mTORC2 have emerged as promising candidates to overcome the limitations of earlier-generation mTOR inhibitors. This guide provides a comparative analysis of two such potent, selective, and orally bioavailable ATP-competitive mTOR kinase inhibitors: AZD3147 and AZD8055.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available preclinical data, alongside the methodologies of the key experiments cited.
Mechanism of Action: A Shared Target
Both this compound and AZD8055 are potent small molecule inhibitors that target the kinase activity of mTOR, thereby blocking the functions of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition is a key feature, as it not only affects the downstream signaling of mTORC1, which is involved in cell growth and proliferation, but also targets mTORC2, a key regulator of cell survival through its phosphorylation of AKT.[2] By inhibiting both complexes, these compounds aim to achieve a more comprehensive blockade of the mTOR pathway, potentially leading to enhanced anti-tumor activity compared to mTORC1-selective inhibitors like rapamycin.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of this compound and AZD8055 reveals that both compounds are highly potent inhibitors of mTOR.
| Parameter | This compound | AZD8055 |
| mTOR Kinase IC50 | 1.5 nM[1] | 0.8 nM[2][3] |
| mTORC1 IC50 (MDA-MB-468 cells) | 40.7 nM | Not explicitly stated in the same cell line |
| mTORC2 IC50 (MDA-MB-468 cells) | 5.75 nM | Not explicitly stated in the same cell line |
| Selectivity over PI3K isoforms | >300-fold | ~1,000-fold[3] |
As the table indicates, both molecules exhibit nanomolar potency against mTOR kinase. AZD8055 appears to have a slightly lower IC50 for the overall mTOR kinase activity. However, data for this compound in MDA-MB-468 cells demonstrates its potent inhibition of both mTORC1 and mTORC2. Both compounds show excellent selectivity for mTOR over the closely related PI3K isoforms, which is a desirable characteristic to minimize off-target effects.
Cellular Proliferation and Anti-Tumor Activity
The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | AZD8055 IC50 |
| Kelly | Neuroblastoma | 0.88 nM | Not available |
| IMR-32 | Neuroblastoma | 662.4 nM | Not available |
| PPTP Panel (median) | Pediatric Cancers | Not available | 24.7 nM (relative)[4] |
This compound has shown potent inhibition of cell viability in the Kelly neuroblastoma cell line. Data for AZD8055 from the Pediatric Preclinical Testing Program (PPTP) demonstrates its broad activity across a panel of childhood cancer cell lines, with a median relative IC50 of 24.7 nM.[4]
In Vivo Efficacy
AZD8055 In Vivo Efficacy in U87-MG Human Glioma Xenografts [2]
| Dosing Regimen | Duration | Tumor Growth Inhibition |
| 2.5 mg/kg/day (twice daily) | 10 days | 33% |
| 5 mg/kg/day (twice daily) | 10 days | 48% |
| 10 mg/kg/day (twice daily) | 10 days | 77% |
| 10 mg/kg/day (once daily) | 10 days | 57% |
| 20 mg/kg/day (once daily) | 10 days | 85% |
These results highlight the dose-dependent anti-tumor activity of AZD8055 in a glioma model. The compound has also shown significant tumor growth inhibition in other xenograft models, including those for non-small cell lung cancer and multiple myeloma.[5][6]
Signaling Pathway Modulation
The mechanism of action of these inhibitors is further elucidated by their effects on downstream signaling pathways.
Figure 1: Simplified mTOR signaling pathway and points of inhibition by this compound and AZD8055.
Both this compound and AZD8055 inhibit the phosphorylation of key downstream targets of both mTORC1 (e.g., S6 ribosomal protein) and mTORC2 (e.g., AKT at Ser473).[2] This dual action prevents the feedback activation of AKT that is often observed with mTORC1-only inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited.
mTOR Kinase Assay (General Protocol)
The inhibitory activity of the compounds against mTOR kinase is typically determined using a biochemical assay.
Figure 2: General workflow for an in vitro mTOR kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human mTOR enzyme, a specific substrate (e.g., recombinant 4E-BP1), ATP, and the test compound (this compound or AZD8055) at various concentrations.
-
Procedure: The enzyme, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The effect of the compounds on cell proliferation and viability is commonly assessed using an MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[7][8]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or AZD8055 for a specified period (e.g., 72 hours).[7][8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[7][8]
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value for cell viability is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
In Vivo Xenograft Studies
The anti-tumor efficacy of the compounds in a living organism is evaluated using xenograft models.
Figure 3: Workflow of a typical in vivo xenograft study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[4][9]
-
Tumor Implantation: Human cancer cells (e.g., U87-MG) are injected subcutaneously into the mice.[9]
-
Tumor Growth and Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., AZD8055) orally at specified doses and schedules, while the control group receives a vehicle.[4][9]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[4]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group.
Conclusion
Both this compound and AZD8055 are highly potent and selective dual mTORC1/2 inhibitors with strong preclinical rationale for their use in oncology. While both demonstrate impressive in vitro potency, the publicly available data for AZD8055 is more extensive, particularly concerning its in vivo efficacy across a range of cancer models. The lack of published in vivo data for this compound makes a direct comparative assessment of their anti-tumor activity in a preclinical setting challenging.
For researchers and drug developers, AZD8055 provides a well-characterized tool for investigating the therapeutic potential of dual mTORC1/2 inhibition. Further publication of preclinical and clinical data for this compound will be crucial to fully understand its therapeutic potential and to draw more definitive comparisons with AZD8055 and other mTOR inhibitors. The choice between these compounds for further investigation will likely depend on the specific cancer type, the desired pharmacokinetic profile, and the availability of further data.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8055 [openinnovation.astrazeneca.com]
- 3. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating AZD3147 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD3147, a potent dual mTORC1 and mTORC2 inhibitor, with other key mTOR inhibitors. The following sections detail experimental data on target engagement, provide methodologies for key validation assays, and visualize the underlying biological pathways and experimental workflows.
Executive Summary
This compound is a highly potent and selective dual inhibitor of both mTORC1 and mTORC2 complexes.[1][2][3] This guide compares its cellular target engagement profile with other well-characterized mTOR inhibitors, including the allosteric mTORC1 inhibitor Rapamycin and several ATP-competitive mTOR kinase inhibitors such as Torin-1, Torin-2, and AZD8055. The presented data, derived from cellular assays, demonstrates the superior potency of this compound in inhibiting mTOR signaling pathways.
Comparative Analysis of mTOR Inhibitors
The efficacy of this compound in engaging its target in a cellular context has been evaluated through various methods, primarily by assessing the inhibition of downstream signaling pathways and measuring the impact on cell viability.
Table 1: Comparative Cellular Potency (IC50) of mTOR Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other mTOR inhibitors in different cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Kelly (Neuroblastoma) | 0.88 | [2][4] |
| IMR-32 (Neuroblastoma) | 662.4 | [2][4] | |
| MDA-MB-468 (Breast Cancer) | mTORC1: 40.7, mTORC2: 5.75 | [5] | |
| Torin-1 | Kelly (Neuroblastoma) | 42.41 | [4] |
| IMR-32 (Neuroblastoma) | 397.1 | [4] | |
| Torin-2 | Kelly (Neuroblastoma) | 11.69 | [4] |
| IMR-32 (Neuroblastoma) | 29.67 | [4] | |
| PP242 | Kelly (Neuroblastoma) | 191.5 | [4] |
| IMR-32 (Neuroblastoma) | 390.5 | [4] | |
| AZD8055 | MDA-MB-231 (Breast Cancer) | ~10-100 (estimated) | [6] |
| MDA-MB-453 (Breast Cancer) | ~10-100 (estimated) | [6] | |
| Rapamycin | MDA-MB-231 (Breast Cancer) | >1000 | [6] |
| MDA-MB-453 (Breast Cancer) | >1000 | [6] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Comparison of Effects on mTOR Signaling Pathways
Western blot analysis is a key technique to visualize the inhibition of specific signaling proteins. This table summarizes the observed effects of different mTOR inhibitors on the phosphorylation of key downstream effectors of mTORC1 and mTORC2. A "↓" indicates a decrease in phosphorylation, signifying inhibition.
| Compound | p-S6K (mTORC1) | p-4E-BP1 (mTORC1) | p-AKT (S473) (mTORC2) | Reference |
| This compound | ↓ | ↓ | ↓ | [1] |
| Torin-1 | ↓ | ↓ | ↓ | [4] |
| Torin-2 | ↓ | ↓ | ↓ | [4][7] |
| AZD8055 | ↓ | ↓ | ↓ | [6] |
| Rapamycin | ↓ | ↓ (partial) | No direct effect | [6] |
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for the key experimental techniques used to generate the data in this guide.
Western Blot Analysis of mTOR Pathway Phosphorylation
This method is used to assess the phosphorylation status of key proteins in the mTOR signaling cascade, providing a direct measure of target engagement and pathway inhibition.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Kelly, IMR-32, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other mTOR inhibitors for the desired time (e.g., 2, 6, or 24 hours). Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), phospho-AKT (Ser473), and total S6K, 4E-BP1, and AKT overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. While specific CETSA data for this compound is not publicly available, this general protocol can be adapted.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) in the cell culture medium for a specific duration (e.g., 1 hour) at 37°C.
2. Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
5. Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble mTOR protein in each sample by Western blotting, as described in the protocol above.
6. Data Analysis:
-
Quantify the band intensities for mTOR at each temperature for both the drug-treated and vehicle-treated samples.
-
Plot the percentage of soluble mTOR relative to the non-heated control against the temperature to generate a melting curve.
-
The shift in the melting curve (ΔTm) between the drug-treated and vehicle-treated samples indicates target engagement.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: mTOR Signaling Pathway and Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD3147: A Comparative Analysis of Efficacy with other Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual PI3K/mTOR inhibitors have emerged as a promising therapeutic strategy to overcome resistance mechanisms associated with single-agent therapies targeting this pathway. This guide provides a comparative overview of the efficacy of AZD3147 (also known as AZD2014), a potent dual mTORC1/mTORC2 inhibitor, with other notable dual PI3K/mTOR inhibitors, supported by preclinical data.
Overview of Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis. Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved anti-cancer activity compared to agents that target a single kinase.
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition for dual inhibitors.
Caption: Simplified PI3K/mTOR signaling pathway and points of dual inhibition.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other prominent dual PI3K/mTOR inhibitors—BEZ235, GDC-0980 (Apitolisib), and PF-04691502—across various cancer cell lines. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: In Vitro Antiproliferative Activity (IC50, nM) of this compound (AZD2014)
| Cell Line | Cancer Type | IC50 (nM) |
| HCCLM3 | Hepatocellular Carcinoma | 101.6 |
| Huh-7 | Hepatocellular Carcinoma | 441.6 |
| HepG2 | Hepatocellular Carcinoma | 600 |
Data sourced from a study on the effects of AZD2014 in hepatocellular carcinoma.[1]
Table 2: In Vitro Antiproliferative Activity (IC50, nM) of BEZ235, GDC-0980, and PF-04691502
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| BEZ235 | MCF-7 | Breast Cancer | ~10 |
| T47D | Breast Cancer | ~20 | |
| MDA-MB-231 | Breast Cancer | ~50 | |
| GDC-0980 | LNCaP | Prostate Cancer | 36 |
| PC3 | Prostate Cancer | 200 | |
| PF-04691502 | CNE-1 | Nasopharyngeal Cancer | ~200 |
| HK1 | Nasopharyngeal Cancer | ~300 | |
| CNE-2 | Nasopharyngeal Cancer | ~250 | |
| HONE-1 | Nasopharyngeal Cancer | ~180 | |
| C666-1 | Nasopharyngeal Cancer | ~400 |
Data for BEZ235, GDC-0980, and PF-04691502 are compiled from various preclinical studies.[2][3][4]
In Vivo Efficacy
A preclinical study in a breast cancer xenograft model provided a direct comparison of the in vivo efficacy of AZD8055 (a close analog of this compound) and BEZ235. In this LKB1-deficient model, both inhibitors reduced tumor growth; however, AZD8055 demonstrated significantly more effective tumor growth inhibition compared to BEZ235.[5]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of these inhibitors. Specific parameters may vary between individual studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the inhibitors.
Caption: General workflow for a cell viability (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the dual PI3K/mTOR inhibitor.
-
Incubation: The plates are incubated for a defined period (typically 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blotting
This technique is used to assess the inhibition of downstream targets in the PI3K/mTOR pathway.
Caption: General workflow for Western blotting analysis.
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specified time, followed by lysis to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated AKT, S6K, or 4E-BP1) and their total protein counterparts.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the level of target inhibition.
Conclusion
This compound is a potent dual mTORC1/mTORC2 inhibitor with significant antiproliferative activity in various cancer cell lines. While direct head-to-head comparisons with a broad panel of other dual PI3K/mTOR inhibitors under uniform experimental conditions are limited in the publicly available literature, the existing data suggests that this compound and its analogs demonstrate strong efficacy. The comparative in vivo data with BEZ235 suggests a potentially superior profile for the AZD class of inhibitors in certain contexts.[5] Further comprehensive comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound against other dual PI3K/mTOR inhibitors.
References
- 1. Dramatic antitumor effects of the dual mTORC1 and mTORC2 inhibitor AZD2014 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/mTOR dual inhibitor BEZ235 and histone deacetylase inhibitor Trichostatin A synergistically exert anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the PI3K-mTOR dual inhibitor PF-04691502 as a novel therapeutic drug in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of AZD3147 Preclinical Findings: A Comparative Guide to mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the preclinical findings for AZD3147, a potent and selective dual mTORC1 and mTORC2 inhibitor.[1][2] To establish a clear benchmark for comparison, this document outlines the performance of well-characterized alternative mTOR inhibitors, including first-generation rapalogs and second-generation dual kinase inhibitors. The provided experimental data and detailed protocols are intended to support the objective evaluation of this compound's preclinical profile.
Mechanism of Action: A Comparative Overview
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[3][4] First-generation inhibitors, such as Rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[3] This leads to incomplete inhibition of downstream signaling and can trigger a feedback activation of Akt, a key survival kinase.[5]
Second-generation mTOR inhibitors, the class to which this compound belongs, are ATP-competitive kinase inhibitors that target both mTORC1 and mTORC2.[1][2][6] This dual inhibition is designed to provide a more comprehensive blockade of the PI3K/Akt/mTOR pathway, overcoming the limitations of first-generation agents.[6][7]
Figure 1: PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets.
Data Presentation: Comparative Preclinical Efficacy
The following tables summarize key preclinical data for established mTOR inhibitors. These values serve as a benchmark for the independent verification of this compound.
Table 1: Inhibitor Characteristics and Kinase Selectivity
| Compound | Class | Mechanism of Action | mTOR IC50 / Ki | Selectivity vs. PI3Kα |
| Rapamycin | 1st Gen (Rapalog) | Allosteric mTORC1 Inhibitor | N/A (Allosteric) | Highly Selective |
| AZD8055 | 2nd Gen (Dual) | ATP-Competitive mTORC1/2 Inhibitor | 0.8 nM (IC50)[3][8] | >1000-fold[3] |
| Sapanisertib (INK-128) | 2nd Gen (Dual) | ATP-Competitive mTORC1/2 Inhibitor | 1.4 nM (Ki)[9] | >100-fold[9][10] |
| This compound | 2nd Gen (Dual) | ATP-Competitive mTORC1/2 Inhibitor [1][2] | Data to be verified | Data to be verified |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay Type | GI50 / IC50 | Key Downstream Effects |
| Rapamycin | Clear Cell RCC | MTT | >10 µM[11] | Inhibits pS6; no effect on p4E-BP1 or pAkt[11] |
| AZD8055 | Clear Cell RCC | MTT | 100-150 nM[11] | Inhibits pS6, p4E-BP1, and pAkt[11] |
| Sapanisertib (INK-128) | PC3 (Prostate) | Alamar Blue | 100 nM (EC50)[9] | Inhibits pS6, p4E-BP1, and pAkt[9] |
| This compound | Relevant Cancer Cell Lines | Proliferation | Data to be verified | Data to be verified (pS6, p4E-BP1, pAkt) |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Temsirolimus | 8226 (Myeloma) | 20 mg/kg, IP, 10 doses | Significant dose-dependent response[12] |
| Everolimus | TPC-1 (Thyroid) | 5 mg/kg, PO, intermittent | Dose-dependent TGI[13] |
| AZD8055 | U87-MG (Glioma) | 10 mg/kg, PO, BID | 77% TGI[8] |
| Sapanisertib (INK-128) | ZR-75-1 (Breast) | 0.3 mg/kg, PO, QD | Significant TGI[9][10] |
| This compound | Relevant Xenograft Model(s) | To be determined | Data to be verified |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of preclinical findings. The following section outlines standard protocols for key experiments used to characterize mTOR inhibitors.
Figure 2: Standard Preclinical Workflow for an mTOR Inhibitor.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol is used to confirm target engagement by measuring the phosphorylation status of key downstream mTORC1 and mTORC2 substrates.
-
Cell Culture and Treatment: Plate cancer cells (e.g., PC3, MCF-7, U87-MG) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel. Transfer proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14][15]
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies (1:1000 dilution in 5% BSA/TBST) include: phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH, β-actin).[15][16]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed 1,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for 72 hours.[17]
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the antitumor activity of a compound in a living organism.
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., U87-MG, ZR-75-1) into the flank of each mouse.[8][9]
-
Treatment: When tumors reach a palpable volume (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 per group). Administer this compound or vehicle control via the appropriate route (e.g., oral gavage) at predetermined doses and schedules (e.g., daily for 21 days).[8][9]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size. Calculate Tumor Growth Inhibition (TGI) for each group. For pharmacodynamic analysis, a satellite group of animals can be euthanized at specific time points post-dose, and tumors can be harvested for Western blot analysis as described above.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical trial of a new dual mTOR inhibitor, MLN0128, using renal cell carcinoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD8055 [openinnovation.astrazeneca.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 17. 4.7. In Vitro Assay of Cancer Cells [bio-protocol.org]
AZD3147: A Preclinical Comparative Analysis of a Novel Dual mTORC1/mTORC2 Inhibitor
Absence of Clinical Data: As of December 2025, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results from clinical trials of AZD3147. Therefore, this guide focuses on a preclinical comparison of this compound with other mTOR inhibitors based on available scientific publications.
This compound is a potent and selective dual inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2.[1] Developed by AstraZeneca, it represents a second-generation approach to mTOR inhibition, aiming to overcome some of the limitations observed with earlier mTOR inhibitors. This guide provides a comparative overview of this compound's preclinical profile against other mTOR inhibitors, with a focus on mechanism of action, available preclinical data, and the underlying signaling pathways.
Mechanism of Action: A Dual Inhibition Strategy
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[2][][4] Dysregulation of this pathway is a common feature in many cancers. mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1: Primarily regulates protein synthesis, cell growth, and metabolism.
-
mTORC2: Is involved in cell survival, metabolism, and cytoskeleton organization through the activation of Akt.
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus (B549166) and temsirolimus, are allosteric inhibitors that primarily target mTORC1.[2][5][6][7] A key limitation of these agents is the activation of a negative feedback loop. Inhibition of mTORC1 can lead to the activation of Akt via mTORC2, potentially counteracting the anti-tumor effects.[6]
Second-generation mTOR inhibitors, including this compound, are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[8][9][10] This dual inhibition is hypothesized to provide a more comprehensive blockade of the mTOR pathway and potentially overcome the resistance mechanisms associated with mTORC1-selective inhibitors.[9]
Preclinical Comparative Overview
While direct comparative head-to-head preclinical studies involving this compound are limited in the public domain, we can infer its potential positioning based on its mechanism and data from other mTOR inhibitors.
| Feature | This compound | Everolimus (Rapalog) | Temsirolimus (Rapalog) | Sapanisertib (B612132) (TAK-228) |
| Target | mTORC1 and mTORC2 | Primarily mTORC1 | Primarily mTORC1 | mTORC1 and mTORC2 |
| Mechanism | ATP-competitive kinase inhibitor | Allosteric inhibitor | Allosteric inhibitor | ATP-competitive kinase inhibitor |
| Preclinical Activity | Potent inhibitor of mTORC1 and mTORC2 signaling.[1] | Inhibits cell proliferation, induces G0/G1 cell cycle arrest and apoptosis in breast cancer cell lines.[11][12] | Down-regulates p-mTOR in renal cell carcinoma (RCC) cell lines but has little effect on growth as a single agent.[5] | Strong inhibition of cell proliferation in bladder cancer cell lines in vitro and reduction of tumor growth in vivo.[8] Effective in everolimus-resistant pancreatic neuroendocrine tumor models.[9] |
| Known Resistance Mechanism | Not yet documented in public literature. | Activation of Akt signaling via mTORC2. | Activation of Akt signaling via mTORC2. | Not extensively documented, but as a dual inhibitor, it is designed to overcome rapalog resistance.[9] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, typical preclinical studies to characterize mTOR inhibitors involve the following methodologies:
In Vitro Kinase Assays:
-
Objective: To determine the inhibitory activity of the compound against purified mTOR kinase.
-
Method: Recombinant mTOR protein is incubated with a substrate (e.g., a peptide or protein) and ATP. The test compound is added at various concentrations. The phosphorylation of the substrate is measured, often using methods like ELISA or radiometric assays, to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays:
-
Objective: To assess the effect of the inhibitor on mTOR signaling and cell proliferation in cancer cell lines.
-
Method (Western Blotting): Cancer cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by gel electrophoresis. Antibodies specific to phosphorylated forms of mTOR downstream targets (e.g., p-S6K, p-4E-BP1 for mTORC1; p-Akt Ser473 for mTORC2) are used to probe the blots and assess the inhibition of signaling pathways.
-
Method (Proliferation/Viability Assays): Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a period of incubation (typically 72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is then calculated.
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in an animal model.
-
Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor (e.g., by oral gavage). Tumor volume is measured regularly to assess the effect of the treatment compared to a vehicle control group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target inhibition in vivo.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for evaluating mTOR inhibitors.
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Caption: General preclinical experimental workflow for an mTOR inhibitor.
Conclusion
This compound, as a dual mTORC1/mTORC2 inhibitor, represents a rational approach to more completely block the mTOR signaling pathway and potentially overcome the limitations of first-generation mTORC1 inhibitors. While the absence of clinical trial data for this compound prevents a direct comparison of its clinical efficacy and safety with approved mTOR inhibitors, its preclinical profile suggests it is a potent and selective agent. Further research and the eventual publication of clinical trial results will be necessary to fully understand the therapeutic potential of this compound in oncology.
References
- 1. Discovery of this compound: a potent, selective dual inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical evaluation of the mTOR inhibitor, temsirolimus, in combination with the epothilone B analog, ixabepilone in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of the mTOR inhibitor everolimus, in a large panel of breast cancer cell lines and analysis for predictors of response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for AZD3147
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of AZD3147, a potent and selective dual inhibitor of mTORC1 and mTORC2. Given its nature as a biologically active small molecule, it should be treated as potentially hazardous, and all personnel must adhere to strict safety protocols to minimize exposure risk.
Hazard Identification and General Precautions
This compound is a research compound with limited published safety data. Therefore, it must be handled with a high degree of caution. The primary hazards are associated with its potent biological activity and the potential for adverse effects upon exposure.
General Handling Precautions:
-
Assume Potency: Treat this compound as a highly potent compound. Avoid all direct contact.
-
Designated Areas: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Engineering Controls: Use of a certified chemical fume hood is mandatory for all manipulations of the solid compound and concentrated solutions. For weighing of the solid, a powder containment hood or glove box is recommended.
-
Avoid Aerosolization: Take care to avoid the generation of dust or aerosols during handling.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, non-absorbent lab coat. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1]
Weighing the Solid Compound:
-
Perform all weighing operations within a powder containment hood, glove box, or a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing papers.
-
Clean the weighing area and all equipment thoroughly after use.
Preparing Stock Solutions:
-
All solution preparation should be conducted in a chemical fume hood.
-
Wear double nitrile gloves and chemical splash goggles.
-
Dissolve this compound in a suitable solvent, such as DMSO or ethanol.[1]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill Management
In the event of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Solid Spills:
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., ethanol) to wet the powder.
-
Carefully collect the material using forceps or other appropriate tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Liquid Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing papers) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated. A thorough rinse with a suitable solvent, followed by washing with soap and water, is recommended.
Signaling Pathway and Workflow Diagrams
This compound is a dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.
Caption: Inhibition of mTORC1 and mTORC2 by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
